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  • Product: 2-Chloro-5-fluoro-3-methylphenol
  • CAS: 1805455-85-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-5-fluoro-3-methylphenol (CAS 1805455-85-9)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties, potential applications, and safety considerations for 2-Chloro-5-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, potential applications, and safety considerations for 2-Chloro-5-fluoro-3-methylphenol, a halogenated aromatic compound of interest in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific molecule, this document integrates known information with predicted properties and data from structurally similar compounds to offer a valuable resource for researchers.

Introduction: The Significance of Halogenated Phenols in Drug Discovery

Halogenated phenols are a critical structural motif in a vast array of pharmaceuticals and bioactive molecules. The incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This strategic functionalization allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.

2-Chloro-5-fluoro-3-methylphenol, with its unique substitution pattern on the phenol ring, represents a promising building block for the synthesis of novel compounds with potential therapeutic applications. The presence of both chloro and fluoro groups, along with a methyl substituent, offers a complex electronic and steric landscape for molecular design and interaction studies.

Physicochemical and Spectroscopic Properties

Precise experimental data for 2-Chloro-5-fluoro-3-methylphenol is not extensively reported. The following section combines available data with computed and inferred properties to provide a comprehensive profile.

Chemical and Physical Properties
PropertyValue/InformationSource
CAS Number 1805455-85-9ChemScene[3]
Molecular Formula C₇H₆ClFOChemScene[3]
Molecular Weight 160.57 g/mol ChemScene[3]
Appearance Not specified (likely a solid at room temperature based on related compounds)Inferred
Melting Point Not available. For comparison, 2-chloro-5-methylphenol has a melting point of 46-48 °C.[4]
Boiling Point Not available. For comparison, 2-chloro-5-methylphenol has a boiling point of 196 °C.[4]
Solubility Not available. Likely to have low solubility in water and good solubility in organic solvents like ethanol, ether, and acetone, similar to other chlorophenols. For comparison, 2-chloro-5-methylphenol is slightly soluble in water (1.2 g/L at 25°C).[5]
pKa Not available. The acidity of the phenolic hydroxyl group will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
LogP 2.49 (Computed)ChemScene[3]
Topological Polar Surface Area (TPSA) 20.23 Ų (Computed)ChemScene[3]
Spectroscopic Data (Predicted and Inferred)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling constants will be influenced by the positions of the chloro, fluoro, and methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the carbons in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached halogen and methyl substituents.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z 160, with a characteristic isotopic pattern (M+2) at m/z 162 due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic C-H stretching and aromatic C=C stretching bands will also be present.

A study on the related compound, 2-chloro-5-fluoro phenol, utilized DFT-B3LYP/6–31++G (d,p) level of computation for vibrational spectral determinations which can serve as a methodological reference for theoretical predictions for 2-Chloro-5-fluoro-3-methylphenol.[6]

Synthesis and Reactivity

A definitive, published synthesis route for 2-Chloro-5-fluoro-3-methylphenol has not been identified in the public domain. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of substituted phenols.

Potential Synthetic Pathway

A likely approach would involve a multi-step synthesis starting from a readily available substituted aniline or phenol. The strategic introduction of the chloro, fluoro, and methyl groups would require careful consideration of directing effects in electrophilic aromatic substitution reactions.

Conceptual Experimental Workflow: Synthesis of a Substituted Chlorofluorophenol

This generalized protocol illustrates a potential synthetic approach.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Diazotization and Sandmeyer Reaction cluster_2 Step 3: Functional Group Interconversion cluster_3 Step 4: Purification start Substituted Aniline/Phenol step1 Electrophilic Halogenation (e.g., with NCS or Selectfluor) start->step1 step2 Diazotization of Amino Group (NaNO₂, HCl) step1->step2 step3 Sandmeyer Reaction (e.g., CuCl/HCl) to introduce Chlorine step2->step3 step4 Hydrolysis or other functional group manipulation to yield the phenol step3->step4 step5 Purification (e.g., Column Chromatography, Recrystallization) step4->step5 final 2-Chloro-5-fluoro-3-methylphenol step5->final

Caption: A conceptual workflow for the synthesis of 2-Chloro-5-fluoro-3-methylphenol.

Applications in Drug Development and Research

As a halogenated phenol, 2-Chloro-5-fluoro-3-methylphenol is a valuable building block for the synthesis of more complex molecules in drug discovery programs.[4] The specific combination of substituents can be leveraged to explore structure-activity relationships (SAR) and optimize lead compounds.

Potential areas of application include:

  • Scaffold for Bioactive Molecules: This compound can serve as a starting material or key intermediate in the synthesis of compounds targeting a wide range of biological targets, including enzymes and receptors.

  • Fragment-Based Drug Discovery: Due to its relatively small size and defined chemical features, it could be used as a fragment in screening campaigns to identify initial hits for drug development.

  • Probing Molecular Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[1] The fluorine atom can modulate electronic properties and metabolic stability.

Safety and Handling

Detailed safety information for 2-Chloro-5-fluoro-3-methylphenol is limited. However, based on the data for structurally related chlorophenols, it should be handled with care in a laboratory setting.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place. Chemical suppliers recommend storage at 2-8°C.[3]

  • Toxicity: Chlorophenols are generally considered to be harmful if swallowed, inhaled, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory system.

For specific handling and disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-5-fluoro-3-methylphenol is a chemical entity with significant potential as a building block in medicinal chemistry and other areas of chemical research. While comprehensive experimental data for this specific compound is currently sparse, this guide provides a foundational understanding of its likely properties and applications by drawing on available information and data from analogous structures. As research involving this and similar halogenated phenols continues, a more complete picture of its utility and characteristics will undoubtedly emerge.

References

  • Brown, N. et al. Halogenase engineering and its utility in medicinal chemistry. PMC. 2018. [Link]

  • Müller, K. et al. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. 2023. [Link]

  • Vidhya, V. et al. Monomer structure of 2-chloro-5-fluoro phenol. ResearchGate. [Link]

  • Silva, A.M.S. et al. (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. ResearchGate. 2019. [Link]

  • G. M. R. et al. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF PAR. 2022. [Link]

  • Abramov, I. G. et al. SYNTHESIS OF SUBSTITUTED ARYLOXYPHTHALONITRILES BASED ON 4-CHLOROPHTHALONITRILE AND 4,5-DICHLOROPHTHALONITRILE | Request PDF. ResearchGate. 2022. [Link]

  • Singh, S. K. et al. Design, Synthesis and Biological Evolution of Substituted 3-Chloroflavones. [Link]

  • ChemBK. 2-Chloro-5-methylphenol. [Link]

  • Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]

  • NMRium. Predict - NMRium demo. [Link]

  • Stache, E. E. et al. Photocatalytic Synthesis of para-Peroxyquinols: Total Synthesis of (±)-Stemenone B and (±)-Parvistilbine B. PMC. [Link]

  • PubChem. 2-Chloro-5-methylphenol | C7H7ClO | CID 12008. [Link]

  • NIST. Phenol, 2-chloro-5-methyl-. [Link]

  • Itami, K. et al. Synthesis of substituted[7]cycloparaphenylenes by [2 + 2 + 2] cycloaddition. PubMed. 2014. [Link]

Sources

Exploratory

2-Chloro-5-fluoro-3-methylphenol chemical structure and formula

An In-Depth Technical Guide to 2-Chloro-5-fluoro-3-methylphenol (CAS: 1805455-85-9) for Advanced Research and Development Abstract This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-3-methylpheno...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-5-fluoro-3-methylphenol (CAS: 1805455-85-9) for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-3-methylphenol, a halogenated aromatic compound of significant interest to the chemical synthesis and drug discovery sectors. As a functionalized phenol, it serves as a valuable building block for constructing more complex molecular architectures. This document delineates its fundamental chemical structure, formula, and physicochemical properties. It further presents a robust, proposed synthetic route, outlines expected analytical characterization data, and explores its potential applications in medicinal chemistry. Safety protocols and handling procedures, derived from data on structurally analogous compounds, are also detailed to ensure safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Molecular Overview and Physicochemical Properties

2-Chloro-5-fluoro-3-methylphenol is a substituted aromatic ring belonging to the family of halogenated phenols. The unique arrangement of chloro, fluoro, and methyl groups on the phenol scaffold imparts specific electronic and steric properties, making it a desirable intermediate in organic synthesis.

Chemical Structure and Formula

The molecule consists of a benzene ring substituted with a hydroxyl group (-OH), a chlorine atom (-Cl), a fluorine atom (-F), and a methyl group (-CH₃).

  • Molecular Formula: C₇H₆ClFO[1][2]

  • Systematic IUPAC Name: 2-Chloro-5-fluoro-3-methylphenol

  • Smiles: OC1=CC(F)=CC(C)=C1Cl[1]

  • InChI Key: InChI=1S/C7H6ClFO/c1-4-5(7(9)10)2-6(8)3-4/h2-3,10H,1H3

Figure 1: 2D Chemical Structure of 2-Chloro-5-fluoro-3-methylphenol

Caption: Chemical structure of 2-Chloro-5-fluoro-3-methylphenol.

Key Identifiers and Properties

The following table summarizes the essential identifiers and computed physicochemical properties for this compound.

PropertyValueSource
CAS Number 1805455-85-9[1][2]
Molecular Weight 160.57 g/mol [1][2]
Topological Polar Surface Area (TPSA) 20.23 Ų[1]
logP (Octanol-Water Partition Coeff.) 2.49312[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Purity Typically ≥97%[1][2]
Storage Conditions 2-8°C, sealed in a dry environment[1]

Proposed Synthetic Pathway and Rationale

While specific, peer-reviewed synthesis protocols for 2-Chloro-5-fluoro-3-methylphenol are not widely published, a logical and robust synthetic route can be designed based on well-established organohalogen chemistry principles. The following proposed pathway utilizes commercially available starting materials and reliable, high-yielding reactions common in process chemistry.

Retrosynthetic Analysis

The causality behind this synthetic design begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, more readily available precursors. The primary disconnection strategy focuses on the phenol group, which can be reliably installed from an aniline via a diazonium salt intermediate (Sandmeyer-type reaction).

retrosynthesis target Target Molecule 2-Chloro-5-fluoro-3-methylphenol intermediate1 Intermediate Diazonium Salt target->intermediate1 [Hydrolysis] intermediate2 Key Intermediate 2-Chloro-5-fluoro-3-methylaniline intermediate1->intermediate2 [Diazotization] start Starting Material 5-Fluoro-3-methylaniline intermediate2->start [Chlorination]

Caption: Retrosynthetic analysis of 2-Chloro-5-fluoro-3-methylphenol.

Proposed Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful isolation and characterization of the product in each step confirms the efficacy of the previous transformation before proceeding.

Step 1: Ortho-Chlorination of 5-Fluoro-3-methylaniline

  • Rationale: The directing effects of the amine (ortho-, para-directing and activating) and the fluorine (ortho-, para-directing and deactivating) are considered. The position ortho to the powerful activating amine group is the most likely site for electrophilic chlorination. N-Chlorosuccinimide (NCS) is chosen as a mild and selective chlorinating agent to minimize side reactions.

  • Methodology:

    • Dissolve 5-Fluoro-3-methylaniline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

    • Cool the mixture to 0°C in an ice bath.

    • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, 2-Chloro-5-fluoro-3-methylaniline, by column chromatography.

Step 2: Diazotization and Hydrolysis to form 2-Chloro-5-fluoro-3-methylphenol

  • Rationale: The Sandmeyer reaction is a classic and highly reliable method for converting an aryl amine into a variety of functional groups. Here, the aniline is converted to a diazonium salt, which is subsequently hydrolyzed in situ to the desired phenol. This two-step, one-pot procedure is efficient for this type of transformation.

  • Methodology:

    • Prepare a solution of aqueous sulfuric acid (e.g., 2 M).

    • Add the purified 2-Chloro-5-fluoro-3-methylaniline (1.0 eq) to the acid solution and cool to 0-5°C with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5°C. A color change or clarification of the solution indicates the formation of the diazonium salt. Stir for an additional 30 minutes at this temperature.

    • To facilitate hydrolysis, slowly add the diazonium salt solution to a pre-heated solution of aqueous sulfuric acid (e.g., 50% v/v) containing a catalytic amount of copper(II) sulfate at approximately 100-110°C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, maintain the heat for 1 hour to ensure complete hydrolysis.

    • Cool the reaction mixture to room temperature and extract the phenolic product with a suitable solvent like diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Chloro-5-fluoro-3-methylphenol. Final purification can be achieved via distillation or column chromatography.

Analytical Characterization

Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing the final product. The data presented are predicted values based on the known effects of the substituents on the phenol ring.

TechniqueExpected Observations
¹H NMR - A singlet for the phenolic -OH proton (broad, chemical shift variable).- Two aromatic protons appearing as doublets or doublet of doublets, with coupling constants influenced by both the Cl and F atoms.- A singlet for the methyl (-CH₃) protons around 2.2-2.4 ppm.
¹³C NMR - Approximately 7 distinct carbon signals.- The carbon bearing the fluorine will show a large C-F coupling constant.- Chemical shifts will be characteristic for substituted aromatic carbons, with the C-OH carbon being the most downfield (around 150-160 ppm).
Mass Spec. (EI) - A molecular ion peak (M⁺) at m/z ≈ 160.- A characteristic M+2 peak at m/z ≈ 162 with an intensity of about one-third of the M⁺ peak, confirming the presence of one chlorine atom.
IR Spectroscopy - A broad absorption band around 3200-3500 cm⁻¹ for the O-H stretch.- Sharp peaks in the 1400-1600 cm⁻¹ region for aromatic C=C stretching.- A strong C-F stretching band around 1100-1250 cm⁻¹.- A C-Cl stretching band in the 600-800 cm⁻¹ region.
Quality Control and Verification Workflow

A rigorous quality control workflow ensures the identity, purity, and consistency of the synthesized compound, which is paramount for its use in drug discovery and development.

Caption: Standard workflow for the quality control of synthesized intermediates.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated phenols are prevalent motifs in medicinal chemistry. The specific combination of chlorine, fluorine, and a methyl group in 2-Chloro-5-fluoro-3-methylphenol offers a unique set of properties for drug design.

  • Fluorine's Role: The inclusion of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3] It can also increase binding affinity to target proteins through favorable electrostatic interactions and modulate the pKa of the phenolic hydroxyl group.

  • Chlorine's Contribution: The chlorine atom adds lipophilicity, which can improve membrane permeability. It can also engage in halogen bonding, a specific and directional non-covalent interaction that can be exploited for potent and selective binding to biological targets.[4]

  • As a Building Block: This compound is an ideal starting point or "building block" for creating libraries of more complex molecules. The hydroxyl group serves as a versatile chemical handle for various reactions. Halogenated heterocyclic compounds, which can be synthesized from intermediates like this, are of significant importance in the pharmaceutical and agrochemical sectors.[5]

Potential Derivatization Pathways

The phenolic hydroxyl group is a prime site for modification to explore structure-activity relationships (SAR). A library of derivatives can be rapidly synthesized for screening against biological targets.

derivatization cluster_reactions Derivatization Reactions start 2-Chloro-5-fluoro-3-methylphenol ether O-Alkylation (Williamson Ether Synthesis) start:f0->ether ester O-Acylation (Ester Formation) start:f0->ester suzuki Aromatic Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig on an activated precursor) start:f0->suzuki

Caption: Key reaction pathways for creating derivative libraries.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Chloro-5-fluoro-3-methylphenol is not widely available, a conservative approach to handling should be adopted based on the known hazards of structurally similar chlorinated and fluorinated phenols.

  • Hazard Assessment: Compounds of this class are often classified as harmful if swallowed, toxic in contact with skin, and capable of causing skin and eye irritation or burns.[6][7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][10]

  • Handling Procedures: All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[8] Avoid direct contact with the substance.[7] Ensure eyewash stations and safety showers are readily accessible.[6]

  • Storage: Store the compound in a tightly closed container in a cool (recommended 2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

2-Chloro-5-fluoro-3-methylphenol is a specialized chemical intermediate with significant potential for application in the synthesis of novel bioactive compounds. Its unique substitution pattern provides a valuable tool for medicinal chemists to fine-tune the steric and electronic properties of lead compounds. The proposed synthetic route and analytical framework described in this guide offer a solid foundation for its preparation and quality control. Adherence to stringent safety protocols is essential when working with this and related halogenated compounds. As the demand for sophisticated and highly functionalized molecules in drug discovery continues to grow, the utility of such building blocks is set to increase.

References

  • Chemical Synthesis. Understanding the Synthesis and Applications of 2-Chloro-5-fluoro-3-methylpyridine. [Link]

  • CPAChem. Safety data sheet - 2-Chloro-5-methylphenol. [Link]

  • Angene Chemical. Safety Data Sheet - 2-Chloro-5-(chloromethyl)-3-fluoropyridine. [Link]

  • National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Chemical Synthesis. The Chemical Properties and Applications of 3-Fluoro-2-methylphenol. [Link]

Sources

Foundational

Fluorinated Cresol Architectures: Precision Tools for Medicinal Chemistry

Topic: Fluorinated Cresol Building Blocks for Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1][2] Executive Summary In the landscape of m...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fluorinated Cresol Building Blocks for Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[1][2]

Executive Summary

In the landscape of modern drug discovery, the "magic methyl" effect is well-documented, but the fluorinated cresol —a phenol scaffold bearing both a methyl group and a fluorine atom—represents a higher-order tool for lead optimization.[1] This guide analyzes the strategic application of fluorinated cresol building blocks (e.g., 4-fluoro-2-methylphenol, 2-fluoro-4-methylphenol).[1][2] By leveraging the orthogonal electronic and steric properties of fluorine (electron-withdrawing, metabolic blocker) and the methyl group (electron-donating, lipophilic spacer), medicinal chemists can fine-tune pKa, block metabolic hotspots, and optimize binding kinetics with precision unavailable to mono-substituted phenols.[1][2]

The Strategic Value of Fluorine-Methyl Interactions

The simultaneous incorporation of fluorine and methyl groups onto a phenolic ring creates a unique "push-pull" electronic environment that is highly valuable for scaffold hopping and bioisosteric replacement.[2]

Metabolic Blocking & Stability

Phenols are notorious metabolic "soft spots," prone to rapid Phase II conjugation (glucuronidation/sulfation) or Phase I oxidative attack (ring hydroxylation).[1][3][2]

  • The Methyl Shield: An ortho-methyl group provides steric hindrance, reducing the accessibility of the phenolic hydroxyl to UDP-glucuronosyltransferases (UGTs).[2]

  • The Fluorine Blockade: Placing a fluorine atom at the para position (relative to the hydroxyl or methyl) blocks cytochrome P450-mediated hydroxylation.[2] The C–F bond (approx. 116 kcal/mol) is metabolically inert compared to the C–H bond (approx. 98 kcal/mol), effectively shutting down oxidative clearance at that site.[1][2]

Modulation of Acidity (pKa)

The bioavailability and target engagement of phenolic drugs are often dictated by their ionization state.[3]

  • Phenol pKa: ~10.0[3][4][5]

  • o-Cresol pKa: ~10.3 (Methyl donation destabilizes the phenoxide anion).[1][2]

  • Fluorinated Cresol pKa: Fluorine exerts a strong inductive electron-withdrawing effect (-I), stabilizing the phenoxide and lowering the pKa.[1][2]

  • Result: By selecting specific isomers (e.g., 4-fluoro-2-methylphenol), chemists can maintain a pKa close to neutral (decreasing ionization at physiological pH compared to nitrophenols) while retaining the lipophilicity benefits of the methyl group.[1][2]

Physicochemical Profiling

The following table summarizes the shift in key properties when transitioning from phenol to fluorinated cresols. Data represents consensus values useful for in silico design.[1][3][2]

PropertyPhenolo-Cresol (2-Methylphenol)4-Fluoro-2-methylphenolMedicinal Chemistry Implication
MW 94.11108.14126.13Small footprint; high ligand efficiency.[2]
pKa (exp) 9.9510.28~10.1 - 10.3Fine-tuned acidity; F counteracts Me donation.[1][3][2]
LogP 1.462.0~2.2 - 2.4Increased lipophilicity improves membrane permeability.[1][3][2]
H-Bond Donor StrongModerate (Steric)ModerateOrtho-Me shields H-bond donation; F modulates strength.[1][3][2]
Metabolic Risk High (Para-oxidation)Moderate (Benzylic ox)LowF blocks para-oxidation; Me blocks conjugation.[1][3][2]

Synthetic Architectures

Synthesizing fluorinated cresols requires navigating the directing effects of the hydroxyl (strongly ortho/para directing) and the methyl group.

Synthetic Workflow Diagram

The following diagram illustrates two primary pathways: Pathway A (Direct Electrophilic Fluorination) for late-stage functionalization, and Pathway B (The Schiemann Route) for precise isomer construction from anilines.[1][2]

SyntheticPathways cluster_0 Pathway A: Direct Fluorination cluster_1 Pathway B: De Novo (Schiemann) Start_Phenol o-Cresol (Starting Material) Reaction_A Electrophilic Fluorination (MeCN, RT) Start_Phenol->Reaction_A Start_Aniline 4-Amino-2-methylphenol (Starting Material) Diazotization Diazotization (NaNO2, HBF4) Start_Aniline->Diazotization Selectfluor Reagent: Selectfluor™ Selectfluor->Reaction_A Product_Mix Mixture of Isomers: 4-Fluoro (Major) + 6-Fluoro (Minor) Reaction_A->Product_Mix Purification Column Chromatography Separation Product_Mix->Purification Target Target Building Block: 4-Fluoro-2-methylphenol Purification->Target Yield: 40-60% Schiemann Balz-Schiemann Thermal Decomposition Diazotization->Schiemann Diazonium Tetrafluoroborate Schiemann->Target High Regiofidelity Yield: >70%

Caption: Comparative synthetic routes for fluorinated cresols. Pathway A offers speed for screening; Pathway B offers regiocontrol for scale-up.[2]

Case Study: RET Kinase Inhibitors

A definitive application of the fluorinated cresol motif is found in the development of RET (Rearranged during Transfection) kinase inhibitors , used in treating medullary thyroid cancer.[1]

The Challenge: Early quinazoline-based inhibitors suffered from rapid metabolic clearance and poor selectivity against KDR (VEGFR2), leading to toxicity.[1][2] The Solution: Newton et al. (2016) utilized 2-substituted phenols as the binding moiety.[1][2][6]

  • Observation: Unsubstituted phenols were rapidly metabolized.[1][3][2]

  • Optimization: Introduction of a methyl group at the 2-position (o-cresol) improved stability but KDR selectivity remained suboptimal.[2]

  • The "Fluorinated Cresol" Fix: The introduction of a fluorine atom at the 4-position (4-fluoro-2-methylphenol) created a "flanking substituent" effect.[2] This specific building block:

    • Blocked Metabolic Oxidation: Prevented hydroxylation at the electron-rich para position.[1][3][2]

    • Enhanced Selectivity: The electronic modulation reduced affinity for KDR while maintaining high affinity for the RET ATP pocket.[1][3]

RET_SAR Problem Lead Compound: Phenol-Quinazoline Scaffold Issue Issue: Rapid Metabolism & High KDR Activity Problem->Issue Strategy1 Strategy 1: Add 2-Methyl Group Issue->Strategy1 Result1 Result: Improved Stability (Steric) Poor Selectivity Strategy1->Result1 Strategy2 Strategy 2: Add 4-Fluoro Group Result1->Strategy2 Result2 Result: Blocked Para-Oxidation Electronic Tuning Strategy2->Result2 Final Optimized Motif: 4-Fluoro-2-methylphenol Result2->Final Outcome Outcome: High RET Potency Low KDR Binding High Metabolic Stability Final->Outcome

Caption: SAR decision tree demonstrating the evolution from a simple phenol to the optimized fluorinated cresol scaffold in RET inhibitor design.

Experimental Protocol: Electrophilic Fluorination of o-Cresol[3]

While the Balz-Schiemann reaction is preferred for large-scale manufacturing, Selectfluor™ (F-TEDA-BF4) provides a safer, user-friendly method for medicinal chemistry labs to generate fluorinated cresol analogs rapidly without handling fluorine gas or explosive diazonium salts.[1][2]

Objective

Synthesis of 4-fluoro-2-methylphenol (and its 6-fluoro isomer) from o-cresol.[3][2]

Materials
  • Substrate: o-Cresol (2-methylphenol) [1.0 equiv][1][2]

  • Reagent: Selectfluor™ [1.1 equiv][1][3][2]

  • Solvent: Acetonitrile (MeCN) [0.1 M concentration][1][3][2]

  • Quench: Saturated aqueous NaHCO3

  • Extraction: Ethyl Acetate (EtOAc)[1][3][2]

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with nitrogen (N2) or argon.[1][3][2]

    • Add o-cresol (10 mmol, 1.08 g) and dissolve in anhydrous MeCN (100 mL).

  • Reagent Addition:

    • Cool the solution to 0°C using an ice bath to control the exotherm and improve regioselectivity.

    • Add Selectfluor™ (11 mmol, 3.90 g) portion-wise over 15 minutes. Note: Selectfluor is not soluble in non-polar solvents; MeCN is critical.[2]

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C) naturally.

    • Stir for 12–24 hours. Monitor progress via TLC (Hexane/EtOAc 8:2) or LC-MS.[1][3][2] Look for the disappearance of the starting material (MW 108) and appearance of the product mass (MW 126).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most MeCN.[1][3][2]

    • Dilute the residue with water (50 mL) and extract with EtOAc (3 x 50 mL).[1][3][2]

    • Wash the combined organic layers with saturated NaHCO3 (to remove HF byproducts) and brine.[1][3][2]

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.[1][3]

  • Purification:

    • The crude residue will contain a mixture of 4-fluoro-2-methylphenol (major, para-fluorination) and 6-fluoro-2-methylphenol (minor, ortho-fluorination).[1][2]

    • Purify via flash column chromatography on silica gel.[1][3][2]

    • Eluent Gradient: 0%

      
       10% EtOAc in Hexanes. The 6-fluoro isomer typically elutes first due to intramolecular H-bonding (lower polarity), followed by the desired 4-fluoro isomer.[1][2]
      
  • Characterization (Validation):

    • 1H NMR (CDCl3): Confirm the diagnostic splitting pattern. The 4-fluoro isomer will show a coupling constant (

      
      ) characteristic of para-F substitution, distinct from the ortho-F isomer.[1][2]
      
    • 19F NMR: Essential for quantifying isomeric ratio (approx. -110 to -125 ppm range).[1][3][2]

References

  • Newton, R., et al. (2016).[1][3][2][7][8] "The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity."[2][6][7][8] European Journal of Medicinal Chemistry, 112, 20-32.[1][2][7]

  • Banks, R. E., et al. (1992).[1][3][2] "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, (8), 595-596.[1]

  • Meanwell, N. A. (2018).[1][3][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][3] [1][3][2]

  • Kachur, A. V., et al. (2013).[1][3][2] "Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein." Journal of Fluorine Chemistry, 145, 112-117.[1][2]

  • Smart, B. E. (2001).[1][3][2] "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11.[1][2]

Sources

Exploratory

Metabolic Stability of Fluorinated Methylphenols in Drug Design

Executive Summary: The Phenol Paradox In medicinal chemistry, the methylphenol motif (e.g., propofol, etofofol, and various antioxidant pharmacophores) presents a classic "Phenol Paradox." While the phenolic hydroxyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Phenol Paradox

In medicinal chemistry, the methylphenol motif (e.g., propofol, etofofol, and various antioxidant pharmacophores) presents a classic "Phenol Paradox." While the phenolic hydroxyl group is essential for hydrogen bonding and potency, and the methyl group provides necessary lipophilicity (


), this combination creates a "metabolic liability double-threat."
  • Phase I Liability: The methyl group is susceptible to rapid benzylic oxidation by CYP450 isoforms (specifically CYP2B6 and CYP2C9).

  • Phase II Liability: The phenolic oxygen is a prime substrate for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), leading to rapid first-pass clearance.

This guide details the strategic incorporation of fluorine (


) to resolve these liabilities. We move beyond the simplistic "C-F bond strength" explanation and explore the electronic and steric modulation required to stabilize these scaffolds without killing potency.

Mechanistic Principles of Fluorination

Blocking Benzylic Oxidation (The Switch)

The methyl group on an aromatic ring is a "metabolic soft spot." CYP450 enzymes initiate oxidation via Hydrogen Atom Transfer (HAT).[1]

  • Mechanism: The CYP450 Compound I (highly reactive Iron-Oxo species) abstracts a hydrogen atom from the benzylic carbon.

  • The Fluorine Blockade: Replacing hydrogens with fluorine (

    
    ) shuts down this pathway.
    
    • Bond Energy: The

      
       bond (
      
      
      
      116 kcal/mol) is significantly stronger than the benzylic
      
      
      bond (
      
      
      85-90 kcal/mol), making H-abstraction energetically unfavorable.
    • Steric Shielding: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å), creating steric bulk that hinders the approach of the heme iron.

Mitigating Ring Oxidation and Quinone Formation

Methylphenols are prone to oxidation at the para or ortho positions, leading to the formation of reactive quinone methides or benzoquinones . These electrophilic species can covalently bind to proteins (toxicity).

  • Strategy: Placing a fluorine atom on the aromatic ring (specifically ortho to the hydroxyl or para if unoccupied) blocks the formation of the tetrahedral intermediate required for aromatic hydroxylation.

Modulation of Phase II Conjugation (pKa Tuning)

This is the most critical and often overlooked aspect for phenols.

  • The pKa Shift: Fluorine is highly electronegative.[2][3] Placing F on the ring lowers the pKa of the phenolic hydroxyl (making it more acidic).

    • Standard Phenol pKa: ~10.0

    • Fluorinated Phenol pKa: ~7.0 – 9.0 (depending on substitution pattern).

  • Impact on UGTs: While lowering pKa increases the fraction of ionized phenolate at physiological pH (7.4), it can paradoxically stabilize the drug against glucuronidation in specific contexts by altering the binding affinity (

    
    ) to the UGT active site or by reducing the nucleophilicity of the oxygen required for the enzymatic attack. However, extreme acidity (pKa < 6) often leads to poor membrane permeability.
    

Visualization: Metabolic Pathways & Blockade Strategies[4][5]

The following diagram illustrates the metabolic fate of methylphenols and how specific fluorination patterns intervene.

MetabolicPathways Substrate Methylphenol (Drug Candidate) BenzylicOx Benzylic Oxidation (CYP450) Substrate->BenzylicOx RingOx Aromatic Hydroxylation (CYP450) Substrate->RingOx Glucuronidation O-Glucuronidation (UGT Enzymes) Substrate->Glucuronidation Alcohol Benzylic Alcohol (Inactive/Excreted) BenzylicOx->Alcohol Quinone Quinone Methide (TOXICITY) RingOx->Quinone Conjugate Glucuronide Conjugate (Rapid Clearance) Glucuronidation->Conjugate Block1 BLOCKADE 1: Trifluoromethylation (Ar-CF3) Block1->BenzylicOx Inhibits Block2 BLOCKADE 2: Ring Fluorination (Ar-F) Block2->RingOx Inhibits Modulate3 MODULATION 3: pKa Tuning (Electronic Effect) Modulate3->Glucuronidation Alters Km/Vmax

Figure 1: Strategic intervention points where fluorination prevents metabolic clearance and toxicity.[4][5]

Experimental Protocol: Assessing Stability

For methylphenols, a standard microsomal assay is insufficient because it typically only accounts for CYP activity. You must enable the Phase II machinery to get a realistic prediction of in vivo stability.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Phase I Cofactor: NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Phase II Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid).

  • Pore Former: Alamethicin (Crucial: UGT enzymes are luminal; Alamethicin permeabilizes the microsomal membrane to allow UDPGA entry).

  • Control: Propofol (High turnover), Warfarin (Low turnover).

The "Dual-Pathway" Stability Workflow

ProtocolWorkflow Step1 1. Preparation Thaw HLM on ice Pre-soak with Alamethicin (15 min) Step2 2. Master Mix Creation Buffer (pH 7.4) + HLM + Test Compound (1 µM) Step1->Step2 Split Split into Reaction Groups Step2->Split RxnA Group A: Phase I Only Add NADPH Split->RxnA RxnB Group B: Phase I + II Add NADPH + UDPGA Split->RxnB Incubate 3. Incubation 37°C, Shaking Timepoints: 0, 5, 15, 30, 60 min RxnA->Incubate RxnB->Incubate Quench 4. Quench Add ice-cold Acetonitrile (ACN) containing Internal Standard Incubate->Quench Analyze 5. Analysis Centrifuge -> LC-MS/MS Monitor Parent Depletion Quench->Analyze

Figure 2: Workflow for distinguishing Phase I (CYP) vs. Phase II (UGT) clearance.

Step-by-Step Methodology
  • Alamethicin Activation: Add Alamethicin (50 µg/mg microsomal protein) to the HLM stock and incubate on ice for 15 minutes. Why: Without this, UGT activity will be artificially low.

  • Pre-Incubation: Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1 µM). Pre-incubate at 37°C for 5 minutes.

  • Reaction Start:

    • Set A: Add NADPH regenerating system.[6]

    • Set B: Add NADPH + UDPGA (2 mM final).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation & Calculation

Calculating Intrinsic Clearance ( )

Plot the natural log of the remaining compound percentage vs. time.[4] The slope of the linear regression is


.




Interpreting the Fluorine Effect

Compare the


 of your fluorinated analog against the non-fluorinated parent.
ScenarioObservationInterpretation
Case 1

(Phase I) drops significantly.
Success. Fluorination of the methyl group (

) or ring successfully blocked CYP oxidation.
Case 2

(Phase I) is low, but

(Phase I+II) is high.
Phase II Vulnerability. The phenol is metabolically stable to oxidation but is being rapidly glucuronidated. The pKa might be too optimal for UGTs.
Case 3

drops in both assays.
Ideal. The fluorination provided steric/electronic protection against both CYP and UGT enzymes.

References

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Gillam, E. M., & Guengerich, F. P. (2001). Cytochrome P450: Mechanism of Action. eLS. [Link]

  • Miners, J. O., et al. (2010). In vitro-in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans. Biochemical Pharmacology, 79(3), 307-316. [Link]

  • Fisher, M. B., et al. (2000). The complexities of UDP-glucuronosyltransferase (UGT) induction and inhibition. Drug Metabolism Reviews, 32(3-4), 337-352. (Contextual grounding for Alamethicin usage).

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-Chloro-5-fluoro-3-methylphenol in Organic Solvents

Introduction In the landscape of pharmaceutical and chemical research, the successful development of new chemical entities is profoundly influenced by their fundamental physicochemical properties. Among these, solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and chemical research, the successful development of new chemical entities is profoundly influenced by their fundamental physicochemical properties. Among these, solubility stands out as a critical parameter, dictating a compound's behavior from synthesis and purification to its ultimate bioavailability and therapeutic efficacy.[1][2][3][4] This guide focuses on 2-Chloro-5-fluoro-3-methylphenol, a halogenated phenolic compound with potential applications in medicinal chemistry and materials science. Given the absence of extensive published data on this specific molecule, this document serves as a comprehensive manual, providing researchers, scientists, and drug development professionals with the theoretical framework, predictive insights, and experimental protocols necessary to understand and determine its solubility in organic solvents.

This guide is structured to empower the researcher with a deep understanding of the principles governing solubility and to provide a practical, field-proven methodology for its determination. We will delve into the physicochemical characteristics of 2-Chloro-5-fluoro-3-methylphenol, explore the theoretical underpinnings of solubility, and present a detailed protocol for the reliable shake-flask method.

Physicochemical Profile of 2-Chloro-5-fluoro-3-methylphenol

Understanding the molecular characteristics of 2-Chloro-5-fluoro-3-methylphenol is the first step in predicting its solubility behavior. The presence of a hydroxyl group, a halogenated aromatic ring, and a methyl group creates a molecule with distinct regions of polarity and lipophilicity.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₇H₆ClFOProvides the elemental composition.
Molecular Weight 160.57 g/mol Influences the energy required to overcome the crystal lattice.
CAS Number 1805455-85-9Unique identifier for the compound.
Hydrogen Bond Donors 1The hydroxyl group can donate a hydrogen bond, favoring solubility in protic and polar aprotic solvents.
Hydrogen Bond Acceptors 1The oxygen atom can accept a hydrogen bond, enhancing interactions with protic solvents.
Calculated LogP 2.49312Indicates a moderate lipophilicity, suggesting good solubility in non-polar to moderately polar organic solvents.
Topological Polar Surface Area (TPSA) 20.23 ŲA relatively low value, which is often correlated with good membrane permeability.

The phenolic hydroxyl group is the primary driver of polarity, capable of both donating and accepting hydrogen bonds. The aromatic ring, along with the methyl, chloro, and fluoro substituents, contributes to the molecule's lipophilic character. The calculated LogP value of approximately 2.49 suggests a preference for lipid-like environments over aqueous ones, which is a strong indicator of its likely solubility profile in organic solvents.[5]

Theoretical Framework of Solubility

Solubility is a thermodynamic equilibrium phenomenon, where the rate of dissolution of a solute in a solvent equals the rate of precipitation. The adage "like dissolves like" is a useful heuristic, but a deeper understanding of the intermolecular forces at play is essential for a scientific approach to solvent selection.

The dissolution process can be conceptualized as a three-step process:

  • Solute-solute interactions: Energy is required to overcome the forces holding the solute molecules together in their crystal lattice.

  • Solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

For dissolution to occur, the energy released in the third step should be comparable to or greater than the energy consumed in the first two steps. The key intermolecular forces governing these interactions are:

  • Van der Waals forces: Weak, short-range forces present in all molecules.

  • Dipole-dipole interactions: Occur between polar molecules.

  • Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like the oxygen in the hydroxyl group of our target molecule).

Key factors influencing the solubility of 2-Chloro-5-fluoro-3-methylphenol.

A Practical Guide to Solvent Selection

A systematic approach to solvent selection is crucial for efficiently determining the solubility profile of 2-Chloro-5-fluoro-3-methylphenol. Based on its structure, a range of solvents with varying polarities should be tested. Phenolic compounds are often soluble in polar protic and aprotic solvents.[6][7][8][9]

Recommended Solvent Classes for Initial Screening:

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol): These are polar protic solvents that can act as both hydrogen bond donors and acceptors, making them excellent candidates for dissolving phenolic compounds.[6][10]

  • Ketones (e.g., Acetone, Methyl Ethyl Ketone): These are polar aprotic solvents that can accept hydrogen bonds and are generally good solvents for moderately polar compounds.

  • Ethers (e.g., Tetrahydrofuran, Diethyl Ether): These are less polar than ketones but can still solvate a range of organic molecules.

  • Esters (e.g., Ethyl Acetate): These have intermediate polarity and are effective for a wide array of compounds.

  • Halogenated Solvents (e.g., Dichloromethane): These are non-polar aprotic solvents that can be effective for more lipophilic compounds.

  • Aromatic Hydrocarbons (e.g., Toluene): These are non-polar solvents that will test the solubility based on the lipophilicity of the aromatic ring of the solute.

  • Amides (e.g., Dimethylformamide, Dimethylacetamide): These are highly polar aprotic solvents that are often capable of dissolving a wide range of compounds, including those with poor solubility in other solvents.

Start Start: Select Solvent Is_Protic Is the solvent polar and protic (e.g., Methanol, Ethanol)? Start->Is_Protic Is_Aprotic_Polar Is the solvent polar and aprotic (e.g., Acetone, Ethyl Acetate, THF)? Is_Protic->Is_Aprotic_Polar No High_Solubility High Solubility Expected (Strong H-bonding) Is_Protic->High_Solubility Yes Is_NonPolar Is the solvent non-polar (e.g., Toluene, Dichloromethane)? Is_Aprotic_Polar->Is_NonPolar No Moderate_Solubility Moderate to High Solubility Expected (Dipole-dipole & H-bond acceptance) Is_Aprotic_Polar->Moderate_Solubility Yes Low_Moderate_Solubility Low to Moderate Solubility Expected (van der Waals & dipole interactions) Is_NonPolar->Low_Moderate_Solubility Yes End Evaluate and Compare Results Is_NonPolar->End No (e.g., highly polar amides) High_Solubility->End Moderate_Solubility->End Low_Moderate_Solubility->End

Decision tree for selecting organic solvents for solubility testing.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[11][12][13][14][15] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

Materials:

  • 2-Chloro-5-fluoro-3-methylphenol (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Protocol:

  • Preparation of the Sample: Add an excess amount of solid 2-Chloro-5-fluoro-3-methylphenol to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of 2-Chloro-5-fluoro-3-methylphenol. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Start Start Add_Excess 1. Add excess solute to vial Start->Add_Excess Add_Solvent 2. Add known volume of solvent Add_Excess->Add_Solvent Equilibrate 3. Equilibrate on shaker (e.g., 24-72h at 25°C) Add_Solvent->Equilibrate Centrifuge 4. Centrifuge to separate solid Equilibrate->Centrifuge Filter 5. Filter supernatant Centrifuge->Filter Dilute 6. Dilute sample Filter->Dilute Analyze 7. Analyze by HPLC/GC Dilute->Analyze Calculate 8. Calculate solubility Analyze->Calculate End End Calculate->End

Workflow for the shake-flask method of solubility determination.

Data Analysis and Reporting

The solubility is calculated from the concentration of the diluted sample and the dilution factor. The results should be reported in standard units such as mg/mL, g/L, or mol/L, and the temperature at which the measurement was performed must be specified. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.

Conclusion

References

  • National Center for Biotechnology Information.

  • ProQuest.

  • MDPI.

  • BMG LABTECH.

  • AZoLifeSciences.

  • Enamine.

  • Regulations.gov.

  • National Center for Biotechnology Information.

  • Taylor & Francis Online.

  • MDPI.

  • ResearchGate.

  • BioAssay Systems.

  • BenchChem.

  • National Center for Biotechnology Information.

  • MDPI.

  • ChemScene.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Chloro-5-fluoro-3-methylphenol via Diazotization-Hydrolysis of Fluoroanilines

Overview & Application The synthesis of highly functionalized halogenated phenols, such as 2-Chloro-5-fluoro-3-methylphenol , is of paramount importance in drug discovery and agrochemical development. The strategic place...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Application

The synthesis of highly functionalized halogenated phenols, such as 2-Chloro-5-fluoro-3-methylphenol , is of paramount importance in drug discovery and agrochemical development. The strategic placement of fluorine and chlorine atoms on a phenolic core modulates the molecule's lipophilicity, metabolic stability, and pKa, making it a highly desirable building block.

This application note details a robust, self-validating protocol for the synthesis of 2-chloro-5-fluoro-3-methylphenol starting from the commercially available precursor, 2-chloro-5-fluoro-3-methylaniline . The methodology leverages a classic diazotization followed by thermal hydrolysis (homolytic hydroxydediazoniation), optimized for high regiochemical fidelity and minimal byproduct formation [1].

Scientific Rationale & Mechanistic Causality (E-E-A-T)

To ensure a self-validating and reproducible system, it is critical to understand the causality behind the specific reagents and conditions chosen for this workflow:

  • Choice of Acid (Sulfuric vs. Hydrochloric): The protocol strictly utilizes aqueous sulfuric acid (

    
    ) rather than hydrochloric acid (
    
    
    
    ). If
    
    
    is used, the presence of nucleophilic chloride ions during the thermal hydrolysis step leads to competitive Sandmeyer-type chlorination, yielding the aryl chloride byproduct instead of the desired phenol [2]. The bisulfate/sulfate counterions provided by
    
    
    are exceptionally poor nucleophiles, ensuring that water acts as the sole nucleophile during dediazoniation.
  • Strict Temperature Control (0–5 °C): The initial diazotization is highly exothermic. Maintaining the reaction strictly between 0–5 °C prevents the premature decomposition of the diazonium salt into an aryl cation. Premature decomposition at this stage leads to complex mixtures, including the formation of azo dyes via the electrophilic coupling of the diazonium intermediate with unreacted starting aniline [3].

  • Nitrous Acid Quenching: Before the diazonium solution is subjected to thermal hydrolysis, urea (or sulfamic acid) must be added. This step destroys any unreacted nitrous acid (

    
    ). If left unquenched, the excess 
    
    
    
    will rapidly nitrosate the newly formed, highly activated phenol ring, leading to deeply colored nitrosophenol and nitrophenol impurities [4].
  • Inverse Addition for Hydrolysis: Rather than heating the diazonium solution directly, the cold diazonium salt is added dropwise to a separate flask of boiling sulfuric acid. This

    
    -like dediazoniation requires high activation energy. Dropwise addition ensures the explosive diazonium intermediate is instantly consumed upon hitting the boiling acid, preventing dangerous accumulation and suppressing bimolecular side reactions [1].
    

Experimental Workflow

SynthesisPathway SM 2-Chloro-5-fluoro-3-methylaniline (Starting Material) Acid Acidification Aqueous H2SO4 (0-5 °C) SM->Acid Diazotization Diazotization NaNO2 (aq) strictly at 0-5 °C Acid->Diazotization Diazonium Aryl Diazonium Sulfate (Reactive Intermediate) Diazotization->Diazonium Quench Quench Urea (Destroys excess HNO2) Diazonium->Quench Hydrolysis Thermal Hydrolysis Dropwise addition to 100 °C H2SO4 Quench->Hydrolysis Product 2-Chloro-5-fluoro-3-methylphenol (Target Product) Hydrolysis->Product

Figure 1: Experimental workflow for the diazotization and thermal hydrolysis of fluoroanilines.

Step-by-Step Experimental Protocol

Phase 1: Diazotization
  • Preparation of the Amine Salt: In a 100 mL round-bottom flask, suspend 2-chloro-5-fluoro-3-methylaniline (1.60 g, 10.0 mmol) in 15 mL of distilled water. Slowly add concentrated

    
     (1.6 mL, ~30.0 mmol) while stirring. The mixture will form a thick, white suspension of the anilinium sulfate salt.
    
  • Cooling: Submerge the flask in an ice-water bath containing NaCl to bring the internal temperature to 0–2 °C.

  • Nitrosation: Dissolve sodium nitrite (

    
    , 724 mg, 10.5 mmol) in 3 mL of cold distilled water. Add this solution dropwise to the amine suspension over 15 minutes via an addition funnel, ensuring the internal temperature never exceeds 5 °C.
    
  • Maturation: Stir the resulting pale-yellow, clear solution for an additional 30 minutes at 0–5 °C to ensure complete diazotization.

  • Quenching: Add urea (60 mg, 1.0 mmol) to the solution and stir for 5 minutes until gas evolution (

    
    /
    
    
    
    ) ceases. Keep this diazonium solution strictly on ice.
Phase 2: Thermal Hydrolysis
  • Hydrolysis Setup: In a separate 250 mL two-neck round-bottom flask equipped with a reflux condenser and an addition funnel, prepare a solution of 10 mL concentrated

    
     in 10 mL distilled water (50% v/v). Heat this mixture to a gentle boil (approx. 100–105 °C).
    
  • Dediazoniation: Transfer the cold diazonium solution to the addition funnel. Add it dropwise to the boiling sulfuric acid over 30 minutes.

    • Self-Validation Check: Vigorous evolution of nitrogen gas (

      
      ) will be observed immediately upon each drop hitting the boiling acid. The solution will darken, and an oily layer (the product) will begin to separate.
      
  • Completion: Once the addition is complete, continue to reflux the mixture for an additional 15 minutes to ensure all diazonium species are consumed.

Phase 3: Workup and Purification
  • Extraction: Cool the reaction mixture to room temperature, then transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (

    
    ), and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude product as a dark oil.

  • Purification: Purify the crude material via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, 9:1 to 8:2) to afford 2-chloro-5-fluoro-3-methylphenol as an off-white solid.

Data Presentation

Table 1: Reaction Stoichiometry and Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
2-Chloro-5-fluoro-3-methylaniline159.591.01.60 g (10 mmol)Starting Material
Sulfuric Acid (98%)98.083.01.6 mLAcidic Medium / Counterion
Sodium Nitrite (

)
69.001.05724 mgNitrosating Agent
Urea60.060.160 mg

Quencher
Sulfuric Acid (50% v/v aq.)98.08Excess20 mLHydrolysis Medium
Table 2: Expected Analytical Characterization Data
Analytical MethodExpected Parameters / Signals
Appearance Off-white to pale yellow crystalline solid

H NMR (400 MHz,

)

~5.40 (s, 1H, -OH), ~6.55 (dd, 1H, Ar-H), ~6.68 (dd, 1H, Ar-H), ~2.35 (s, 3H, -CH3)

F NMR (376 MHz,

)

~ -114.5 (m, 1F, Ar-F)
LC-MS (ESI-)

159.0 [M-H]

(Expected isotopic pattern for 1 Cl atom: 159/161 in 3:1 ratio)
HPLC Purity > 98% (UV detection at 254 nm)

References

  • Preparation of Phenol: Methods, Mechanisms & Examples. Vedantu Chemistry. Available at:[Link]

  • How will you convert aniline to phenol? Quora / General Chemistry Discussions. Available at:[Link]

  • Sandmeyer Reaction & Radical-Nucleophilic Aromatic Substitution. Wikipedia, The Free Encyclopedia. Available at: [Link]

Application

Application Note: Suzuki-Miyaura Cross-Coupling of Sterically Hindered, Unprotected Chlorophenols

Substrate Focus: 2-Chloro-5-fluoro-3-methylphenol Prepared For: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Chloro-5-fluoro-3-methylphenol is a highly valuable fluorinated building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Focus: 2-Chloro-5-fluoro-3-methylphenol Prepared For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-5-fluoro-3-methylphenol is a highly valuable fluorinated building block used in the synthesis of advanced pharmaceuticals and agrochemicals[1]. However, functionalizing this molecule via the Suzuki-Miyaura cross-coupling reaction presents a trifecta of synthetic barriers: an unactivated C–Cl bond, extreme di-ortho steric hindrance, and an unprotected, acidic phenolic –OH group.

This application note details a robust, self-validating protocol utilizing third-generation (G3) Buchwald precatalysts to overcome these barriers. By carefully tuning the ligand sterics and base stoichiometry, researchers can achieve high-yielding C–C bond formations without the need for prior phenol protection/deprotection steps.

Mechanistic Insights & Catalyst Selection

The Steric and Electronic Penalty

The C–Cl bond in 2-chloro-5-fluoro-3-methylphenol is flanked by a hydroxyl group at C1 and a methyl group at C3. This di-ortho substitution severely restricts the trajectory of the incoming palladium catalyst during the oxidative addition step. Furthermore, while the fluorine at C5 provides a slight inductive electron-withdrawing effect, it is insufficient to activate the C–Cl bond to the level of an aryl bromide. Standard catalysts like


 fail completely under these conditions due to their inability to dissociate ligands rapidly enough to accommodate the bulky substrate[2].
Ligand Design: The Role of XPhos

To achieve oxidative addition into this hindered C–Cl bond, highly active, sterically demanding ligands are required. Dialkylbiaryl phosphines, specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), are uniquely suited for this transformation[3].

  • Electronic Activation: The electron-rich dicyclohexylphosphine moiety increases the electron density on the palladium center, accelerating the oxidative addition into the inert C–Cl bond.

  • Steric Acceleration: The bulky triisopropylbiphenyl backbone promotes the formation of a highly reactive, monoligated

    
     species. Crucially, this extreme steric bulk accelerates the final reductive elimination step, forcing the two coupled aryl groups together to form the C–C bond despite the di-ortho clash.
    
The Phenol Conundrum: Base Stoichiometry

Unprotected phenols pose a significant challenge in cross-coupling. The acidic proton (


) will rapidly consume the base intended for boronic acid activation. If insufficient base is used, the transmetalation step stalls[4].
  • Causality in Stoichiometry: To establish a self-validating system, the protocol mandates 3.0 equivalents of a strong, yet compatible base (

    
    ). Exactly 1.0 equivalent is consumed immediately to form the phenoxide anion. The remaining 2.0 equivalents are available to form the reactive boronate complex (
    
    
    
    ) required for transmetalation[5].
  • Solvent Synergy: A miscible aqueous system (1,4-Dioxane/

    
     10:1) is critical. Water solubilizes the inorganic base and the resulting phenoxide, preventing the reaction mixture from becoming a thick, unreactive slurry and facilitating the biphasic transmetalation transition state.
    

Reaction Architecture

CatalyticCycle Precatalyst XPhos Pd G3 Precatalyst ActivePd Active Pd(0)-XPhos Precatalyst->ActivePd Base Activation OxAdd Oxidative Addition (C-Cl Cleavage) ActivePd->OxAdd PdII_Complex Pd(II) Aryl Chloride Complex (Di-ortho hindered) OxAdd->PdII_Complex 2-Chloro-5-fluoro-3-methylphenol BaseAct Base Activation (Phenol Deprotonation) PdII_Complex->BaseAct Transmet Transmetalation BaseAct->Transmet Arylboronic Acid + Base PdII_Diaryl Pd(II) Diaryl Complex Transmet->PdII_Diaryl RedElim Reductive Elimination (C-C Bond Formation) PdII_Diaryl->RedElim RedElim->ActivePd Catalyst Regeneration Product Coupled Biaryl Phenol RedElim->Product

Fig 1. Catalytic cycle of Suzuki-Miyaura coupling for hindered chlorophenols.

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Base & Solvent (K3PO4, Dioxane/H2O) Step1->Step2 Step3 3. Thermal Reaction (100°C, 16h) Step2->Step3 Step4 4. Acidic Quench (1M HCl) Step3->Step4 Step5 5. Purification (Silica Gel) Step4->Step5

Fig 2. Step-by-step experimental workflow for the cross-coupling protocol.

Quantitative Data: Catalyst Evaluation

The following table summarizes the optimization landscape, demonstrating the necessity of specific ligand architectures and base equivalents for this precise substrate class.

Catalyst SystemLigandBase (Equiv)SolventTemp (°C)Conversion (%)

(5 mol%)


(2.0)
Dioxane/

100< 5%

(2 mol%)
SPhos (4 mol%)

(2.0)
Toluene/

10045%
SPhos Pd G3 (2 mol%)SPhos

(3.0)
Dioxane/

10072%
XPhos Pd G3 (2 mol%) XPhos

(3.0)
Dioxane/

100 > 95%

Data Interpretation: The shift from SPhos to XPhos highlights the requirement for maximum steric bulk (triisopropyl vs. dimethoxy) to force reductive elimination in di-ortho systems. Increasing the base from 2.0 to 3.0 equivalents rescues the transmetalation step from proton quenching.

Experimental Protocol

Reagents & Materials
  • Substrate: 2-Chloro-5-fluoro-3-methylphenol (1.0 equiv, limiting reagent)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Precatalyst: XPhos Pd G3 (2.0 mol%)

  • Base: Anhydrous Potassium Phosphate (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Deionized

    
     (10:1 v/v, thoroughly sparged with Argon for 30 mins)
    
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 2-Chloro-5-fluoro-3-methylphenol (1.0 mmol), the chosen arylboronic acid (1.5 mmol), XPhos Pd G3 (0.02 mmol), and finely ground anhydrous


 (3.0 mmol).
  • Causality: While XPhos Pd G3 is relatively air-stable, conducting the dry setup in a glovebox prevents the premature oxidation of the highly sensitive

    
     active species generated in situ upon base activation.
    

Step 2: Solvent Addition & Activation Seal the Schlenk tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Via syringe, add 5.0 mL of the degassed 1,4-Dioxane/


 (10:1) mixture.
  • Causality: The addition of water immediately solubilizes the

    
    , triggering the deprotonation of the phenol and the activation of the G3 precatalyst (cleavage of the mesylate leaving group).
    

Step 3: Thermal Reaction Replace the septum with a Teflon screw cap under positive Argon flow. Heat the sealed tube in a pre-heated oil bath at 100 °C with vigorous stirring (800 rpm) for 16 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material and the emergence of a highly polar, lower-

    
     spot (the phenoxide/phenol product) indicates successful conversion.
    

Step 4: Acidic Quench (Critical Step) Cool the reaction vessel to room temperature. Carefully open the tube and slowly add 1M HCl dropwise while stirring until the aqueous phase reaches a pH of < 3 (verify with pH paper).

  • Causality & Self-Validation: During the reaction, the product exists as a water-soluble potassium phenoxide salt. Failing to reprotonate it will result in the product being discarded in the aqueous waste during extraction. A verified pH < 3 ensures complete conversion back to the lipophilic phenol.

Step 5: Extraction & Purification Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (


 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous 

, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure biaryl phenol.

References

  • Navarro, O.; Kelly, R. A.; Nolan, S. P. "A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature." Journal of the American Chemical Society, 2003, 125, 16194–16195.

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Literature."

  • BenchChem. "Cyjohnphos | 224311-51-7: Performance of Buchwald Ligands in Suzuki-Miyaura Coupling."

  • National Institutes of Health (PMC). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Adv., 2024.

  • Moldb. "1805455-85-9 | 2-Chloro-5-fluoro-3-methylphenol - Fluorinated Building Blocks."

Sources

Method

Advanced O-Alkylation Strategies for Sterically Hindered Chlorophenols

Application Note: AN-ORG-2026-03 Executive Summary The O-alkylation of sterically hindered chlorophenols (e.g., 2,6-dichloro-4-nitrophenol, propofol derivatives) presents a dual challenge in medicinal chemistry: electron...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-ORG-2026-03

Executive Summary

The O-alkylation of sterically hindered chlorophenols (e.g., 2,6-dichloro-4-nitrophenol, propofol derivatives) presents a dual challenge in medicinal chemistry: electronic deactivation and steric shielding . Standard Williamson ether synthesis conditions often fail, resulting in low conversion or competitive elimination (E2) of the alkyl halide.

This guide details three field-proven protocols designed to overcome these barriers. Moving beyond basic textbook methods, we focus on the "Cesium Effect" for nucleophilic enhancement, Sonicated Mitsunobu coupling for extreme steric cases, and Phase Transfer Catalysis (PTC) for scalable, green processing.

Part 1: The Mechanistic Challenge

The "Picket Fence" & Electronic Trap

Chlorophenols, particularly 2,6-disubstituted variants, possess a unique reactivity profile:

  • Steric Shielding: Bulky ortho-chlorine atoms create a "picket fence" around the phenolic oxygen, physically blocking the approach of electrophiles.

  • Electronic Deactivation: Chlorine is electron-withdrawing (

    
    -inductive effect). While this increases the acidity of the phenol (lowering 
    
    
    
    ), it simultaneously stabilizes the resulting phenoxide anion, making it a weaker nucleophile .

The Consequence: In a standard


 reaction, the energy barrier for nucleophilic attack becomes prohibitively high. If the alkylating agent is secondary or bulky, the basicity of the phenoxide often overrides its nucleophilicity, leading to elimination side products.
Method Selection Decision Matrix

Use the following logic flow to select the optimal protocol for your substrate.

MethodSelection Start Start: Analyze Substrate IsPhenolHindered Is Phenol 2,6-Disubstituted? Start->IsPhenolHindered IsAlkylHalideHindered Is Alkylating Agent Hindered? (Sec-halide or bulky primary) IsPhenolHindered->IsAlkylHalideHindered Yes Scale Scale of Reaction? IsPhenolHindered->Scale No (Mono-sub) MethodA Method A: Cesium Effect (Cs2CO3 / DMF) IsAlkylHalideHindered->MethodA No (Primary Halide) MethodB Method B: Sonicated Mitsunobu (High Conc.) IsAlkylHalideHindered->MethodB Yes (Secondary Alcohol) Scale->MethodA <1g (Discovery) MethodC Method C: Phase Transfer (PTC) (TBAI / Toluene) Scale->MethodC >10g (Industrial)

Figure 1: Decision matrix for selecting O-alkylation protocols based on steric hindrance and scale.

Part 2: Detailed Protocols

Method A: The "Cesium Effect" Protocol

Best For: 2,6-dichlorophenols reacting with primary alkyl halides/tosylates.

The Science: Unlike potassium or sodium, the Cesium ion (


)  has a large ionic radius (

) and low charge density. In polar aprotic solvents like DMF or MeCN,

is poorly solvated compared to smaller cations. This results in the formation of a "naked" phenoxide anion—a loose ion pair where the oxygen atom is highly exposed and reactive, significantly lowering the activation energy for

attack.

Reagents:

  • Substrate: Sterically hindered chlorophenol (

    
     equiv)
    
  • Base: Cesium Carbonate (

    
    , 
    
    
    
    equiv)
  • Electrophile: Alkyl Halide (

    
     equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the chlorophenol (

    
    ) in anhydrous DMF (
    
    
    
    ,
    
    
    ).
  • Deprotonation: Add

    
     (
    
    
    
    ) in one portion. The mixture may turn yellow/orange as the phenoxide forms. Stir at Room Temperature (RT) for 15–30 minutes to ensure complete deprotonation.
  • Alkylation: Add the alkyl halide (

    
    ) dropwise.
    
  • Reaction:

    • Mild cases: Stir at RT for 2–4 hours.

    • Severe hindrance:[1] Heat to

      
      . Monitor via TLC/LC-MS.
      
  • Workup: Dilute with EtOAc. Wash extensively with water (

    
    ) and LiCl solution (to remove DMF). Dry over 
    
    
    
    and concentrate.
Method B: Sonicated Mitsunobu Coupling

Best For: Extreme steric hindrance (e.g., 2,6-disubstituted phenol + secondary alcohol).[2]

The Science: The standard Mitsunobu reaction often stalls with hindered substrates because the formation of the phosphorane intermediate is sterically blocked. Research demonstrates that high concentration (


)  combined with ultrasonic irradiation  (sonication) creates micro-cavitation effects. This generates localized high-energy zones that overcome the kinetic barrier of the bulky groups, reducing reaction times from days to minutes.

Reagents:

  • Phenol (

    
     equiv)
    
  • Alcohol (

    
     equiv)
    
  • Triphenylphosphine (

    
    , 
    
    
    
    equiv)
  • DIAD (Diisopropyl azodicarboxylate,

    
     equiv)
    
  • Solvent: THF (Minimal volume to achieve

    
     concentration)
    

Step-by-Step Protocol:

  • Setup: Use a heavy-walled reaction vial or flask suitable for sonication.

  • Concentration is Key: Dissolve Phenol, Alcohol, and

    
     in minimal THF. Target concentration: 
    
    
    
    relative to phenol.
  • Addition: Cool the vessel to

    
     in an ice bath. Add DIAD dropwise (exothermic).
    
  • Sonication: Remove the ice bath. Place the vessel in an ultrasonic cleaning bath (

    
    ).[2]
    
  • Reaction: Sonicate for 30–60 minutes. The solution will likely become viscous; ensure the bath water temperature does not exceed

    
    .
    
  • Workup: Dilute with

    
     or Hexanes (precipitates 
    
    
    
    ). Filter off the solids. Concentrate the filtrate and purify via flash chromatography.

Mitsunobu cluster_0 Activation Phase cluster_1 Substitution Phase (Sonicated) PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine OxyPhos Oxyphosphonium Ion Betaine->OxyPhos + Alcohol Alcohol Hindered Alcohol Phenol Hindered Phenol Product Ether Product (Inverted Config) OxyPhos->Product + Phenol (SN2 Attack)

Figure 2: Mechanistic flow of the Mitsunobu reaction. Sonication accelerates the formation of the Oxyphosphonium Ion in hindered environments.

Method C: Phase Transfer Catalysis (PTC)

Best For: Scale-up (


) and "Green" chemistry requirements.

The Science: PTC utilizes a quaternary ammonium salt to shuttle the phenoxide anion from a solid base or aqueous phase into an organic phase. For chlorophenols, the lipophilicity of the catalyst is crucial. The catalyst forms an ion pair (


) that is soluble in non-polar solvents (Toluene), separating the anion from its hydration shell and increasing reactivity.

Reagents:

  • Base: Solid KOH or 50% NaOH (aq).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (

    
    ).
    
  • Solvent: Toluene (preferred) or DCM.

Step-by-Step Protocol:

  • Mix: Combine Chlorophenol (

    
     equiv) and Alkyl Halide (
    
    
    
    equiv) in Toluene (
    
    
    volumes).
  • Catalyst: Add TBAB (

    
     equiv).
    
  • Base: Add pulverized solid KOH (

    
     equiv) or 50% NaOH solution.
    
  • Agitation: Vigorously stir (mechanical stirring recommended for scale) at reflux (

    
    ).
    
  • Monitoring: Reaction rates vary. Check conversion every 2 hours.

  • Workup: Cool. Add water to dissolve salts. Separate layers. The product is in the Toluene layer.

Part 3: Comparative Data & Troubleshooting

Protocol Comparison Table
FeatureMethod A (Cesium/DMF)Method B (Sonicated Mitsunobu)Method C (PTC)
Primary Use Case Discovery / MedChemExtreme Steric Bulk / Sec-AlcoholsProcess Dev / Scale-up
Reaction Time 2–6 Hours30–60 Minutes4–12 Hours
Atom Economy ModeratePoor (High MW byproducts)Excellent
Cost High (

)
High (DIAD/

)
Low
Key Risk DMF removal (requires LiCl wash)Purification (removing

)
Emulsions during workup
Troubleshooting Guide
  • Problem: Reaction stalls at 50% conversion (Method A).

    • Fix: Add catalytic Potassium Iodide (KI). This generates the alkyl iodide in situ (Finkelstein reaction), which is a better electrophile.

  • Problem: Elimination product (alkene) observed instead of ether.

    • Fix: Lower the temperature and switch to Method A. High heat favors elimination. If using Method C, switch from NaOH to solid

      
       (milder base).
      
  • Problem: Viscosity prevents stirring (Method B).

    • Fix: This is common in high-concentration Mitsunobu. Use an overhead stirrer or rely on the sonication bath itself to maintain mixing.

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[3] Facile synthesis of alkyl phenyl ethers using cesium carbonate.[3][4] Synthetic Communications, 25(9), 1367–1370.[3]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[1][2] The Journal of Organic Chemistry, 68(21), 8261–8263.

  • Elattar, K. M. (2016).[5] Cesium carbonate as a mediated inorganic base in some organic transformations. Research on Chemical Intermediates, 42, 7647–7684.

  • Halpern, M. (2002). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. PTC Organics Application Note.

Sources

Application

Application Note: Precision Demethylation of Halogenated Aryl Ethers to Yield 2-Chloro-5-fluoro-3-methylphenol

Executive Summary The synthesis of highly functionalized halogenated phenols, such as 2-Chloro-5-fluoro-3-methylphenol , is a critical transformation in the development of advanced pharmaceutical intermediates and agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized halogenated phenols, such as 2-Chloro-5-fluoro-3-methylphenol , is a critical transformation in the development of advanced pharmaceutical intermediates and agrochemicals. The presence of both chlorine and fluorine atoms on the aromatic ring significantly alters the electron density, deactivating the ring and rendering the ethereal oxygen less nucleophilic. This application note details a highly optimized, self-validating protocol for the O-demethylation of 2-chloro-5-fluoro-3-methylanisole using Boron Tribromide (BBr3).

Mechanistic Causality & Reagent Selection

Why BBr3? Standard acidic cleavage methods (e.g., HBr/AcOH) often require harsh reflux conditions that can lead to undesired side reactions, including dehalogenation or polymerization. Boron tribromide (BBr3) circumvents this by operating via a mild, low-temperature Lewis acid-base coordination followed by nucleophilic cleavage, preserving the integrity of the halogen substituents while providing near-quantitative yields[1].

The reaction initiates with the formation of a Lewis acid-base adduct between the oxophilic boron center of BBr3 and the ethereal oxygen. Recent computational and kinetic studies have elucidated that the cleavage often proceeds via a bimolecular or multi-cycle pathway involving charged intermediates (e.g., BBr₄⁻) which significantly lowers the kinetic barrier for demethylation[2]. For halogenated anisoles, the electron-withdrawing nature of the chloro and fluoro groups reduces the basicity of the oxygen, making the initial coordination the rate-limiting step. Thus, utilizing a slight excess of BBr3 (1.2 to 1.5 equivalents) and initiating the reaction at -78 °C before allowing it to warm to room temperature ensures complete conversion without compromising the carbon-halogen bonds[3].

Mechanism ArOMe Aryl Methyl Ether (Ar-OMe) Adduct Lewis Adduct [Ar-O(Me)-BBr3]⁻ ArOMe->Adduct BBr3 Boron Tribromide (BBr3) BBr3->Adduct Cleavage Bimolecular Cleavage (SN2 via BBr4⁻) Adduct->Cleavage Borate Aryloxyboron Dibromide (Ar-O-BBr2) Cleavage->Borate - MeBr Hydrolysis Aqueous Hydrolysis (+ H2O) Borate->Hydrolysis Phenol 2-Chloro-5-fluoro- 3-methylphenol Hydrolysis->Phenol - B(OH)3 - HBr

Fig 1. Mechanistic pathway of BBr3-facilitated aryl methyl ether cleavage.

Experimental Methodology

Self-Validating Protocol for the Synthesis of 2-Chloro-5-fluoro-3-methylphenol

Materials:

  • Substrate: 2-Chloro-5-fluoro-3-methylanisole (1.0 equiv, 10 mmol, 1.74 g)

  • Reagent: Boron Tribromide (1.0 M solution in DCM) (1.5 equiv, 15 mL)

  • Solvent: Anhydrous Dichloromethane (DCM) (40 mL)

  • Quench/Wash: Saturated aqueous NaHCO₃ solution, Brine

Step-by-Step Procedure:

  • Substrate Dissolution: Charge a flame-dried, nitrogen-purged round-bottom flask with 2-chloro-5-fluoro-3-methylanisole and anhydrous DCM.

    • Validation Check: Ensure complete dissolution; solution should be clear. Moisture content must be <50 ppm (Karl Fischer titration) to prevent premature BBr3 hydrolysis.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath.

    • Validation Check: Internal temperature probe must read ≤ -75 °C before reagent addition to control the highly exothermic Lewis adduct formation.

  • Reagent Addition: Add the 1.0 M BBr3 solution dropwise via syringe or pressure-equalizing addition funnel over 15-20 minutes.

    • Validation Check: Monitor for the formation of a colored complex (often pale yellow to orange) indicative of the Lewis acid-base adduct formation.

  • Maturation: Remove the cooling bath and allow the reaction mixture to gradually warm to room temperature (20-25 °C). Stir for 12-16 hours.

    • Validation Check: TLC (Hexanes:EtOAc 8:2) or LC-MS aliquot (quenched in MeOH) should show complete disappearance of the starting material (Rf ~0.7) and appearance of the phenol product (Rf ~0.4).

  • Quenching: Recool the flask to 0 °C using an ice-water bath. Carefully add saturated aqueous NaHCO₃ dropwise to quench the excess BBr3 and hydrolyze the borate ester.

    • Validation Check: Cessation of vigorous fuming and bubbling indicates complete hydrolysis. The pH of the aqueous layer should be slightly basic (pH ~8).

  • Workup & Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 2-Chloro-5-fluoro-3-methylphenol.

Workflow step1 1. Substrate Preparation Dissolve 2-Chloro-5-fluoro-3-methylanisole in anhydrous DCM under N2 step2 2. Cryogenic Cooling Cool reaction vessel to -78 °C (Dry Ice/Acetone bath) step1->step2 step3 3. BBr3 Addition Dropwise addition of 1.0 M BBr3 Maintain temp < -70 °C step2->step3 step4 4. Maturation Gradual warming to 20-25 °C Stir for 12-16 hours step3->step4 step5 5. Quenching Cool to 0 °C, carefully add H2O or saturated NaHCO3 step4->step5 step6 6. Workup & Extraction Separate organic layer, wash with brine, dry over Na2SO4 step5->step6 step7 7. Isolation Concentrate in vacuo to yield 2-Chloro-5-fluoro-3-methylphenol step6->step7

Fig 2. Step-by-step experimental workflow for the O-demethylation process.

Data Presentation & Yield Optimization

The table below summarizes the optimization of demethylation conditions for 2-chloro-5-fluoro-3-methylanisole. The BBr3/DCM system vastly outperforms traditional acidic and alternative Lewis acid conditions, preventing dehalogenation while maximizing yield.

Reagent SystemTemperatureTime (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
BBr3 (1.5 eq) / DCM -78 °C to RT 12 >99 94 >98%
BCl3 (2.0 eq) / DCM0 °C to RT24453892%
HBr (48%) / AcOHReflux (110 °C)18856281% (Dehalogenation)
AlCl3 / EtSH0 °C to RT16907894%

References

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." National Center for Biotechnology Information (PMC). URL:[Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). "3,3'-Dihydroxybiphenyl (Demethylation of aryl methyl ethers by boron tribromide)." Organic Syntheses. URL:[Link]

  • "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)." Common Organic Chemistry. URL:[Link]

Sources

Method

Application Note: Harnessing 2-Chloro-5-fluoro-3-methylphenol as a Multifunctional Probe in Fragment-Based Drug Discovery

Strategic Rationale in Target-Based Drug Discovery Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight ligands that bind to protein targets with high ligand efficiency. While traditional fragm...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Target-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight ligands that bind to protein targets with high ligand efficiency. While traditional fragment libraries are heavily biased toward nitrogen-containing heterocycles, the integration of halogenated motifs—specifically through Halogen-Enriched Fragment Libraries (HEFLibs)—has emerged as a powerful strategy to explore undruggable or difficult binding pockets [1].

2-Chloro-5-fluoro-3-methylphenol (CAS: 1805455-85-9) represents a highly optimized, multifunctional fragment probe. Rather than acting as a mere structural scaffold, every substituent on this aromatic ring is engineered to serve a specific analytical or thermodynamic purpose. By combining a highly sensitive


F NMR screening handle, a crystallographic anomalous scattering center, and a dual hydrogen/halogen bonding pharmacophore, this molecule provides a robust starting point for druggability assessment and hit-to-lead generation.

Pharmacophore Profiling & Causality

In fragment screening, binding affinities are typically weak (high


M to mM). Therefore, the fragment must establish highly directional, specific interactions to be distinguished from non-specific hydrophobic aggregation. The functional causality of 2-Chloro-5-fluoro-3-methylphenol is broken down as follows:
  • Hydroxyl Group (C1): Serves as the primary anchoring point, acting as a classical hydrogen bond donor and acceptor to protein backbone or polar side chains.

  • Chlorine Atom (C2): Positioned ortho to the phenol, the chlorine atom features an electropositive crown (the

    
    -hole). This allows it to act as a Lewis acid, forming highly directional halogen bonds with Lewis bases (e.g., backbone carbonyl oxygens) [2]. Furthermore, chlorine provides a critical anomalous scattering signal for X-ray crystallography, enabling unambiguous pose identification [3].
    
  • Fluorine Atom (C5): The meta-fluorine acts as an exquisite bioanalytical handle. Because

    
    F has 100% natural abundance, a high gyromagnetic ratio, and proteins lack background fluorine, it enables high-throughput NMR screening without the solvent suppression artifacts common in 
    
    
    
    H NMR.
  • Methyl Group (C3): Provides a hydrophobic vector that occupies small lipophilic sub-pockets, driving the entropic contribution to binding, while also serving as a synthetic handle for late-stage functionalization.

Pharmacophore Frag 2-Chloro-5-fluoro- 3-methylphenol F_atom Fluorine (C5) Frag->F_atom Cl_atom Chlorine (C2) Frag->Cl_atom OH_group Hydroxyl (C1) Frag->OH_group Me_group Methyl (C3) Frag->Me_group NMR 19F NMR Handle F_atom->NMR Xray Anomalous Scattering Cl_atom->Xray XBond Halogen Bond (σ-hole) Cl_atom->XBond HBond H-Bond Donor/Acceptor OH_group->HBond Hydro Hydrophobic Packing Me_group->Hydro

Fig 1. Pharmacophore mapping and functional causality of the fragment's substituents.

Physicochemical Summary

To ensure optimal ligand efficiency and solubility during high-concentration screening, the fragment's quantitative properties are strictly controlled.

PropertyValueCausality / Relevance to FBDD
CAS Number 1805455-85-9Unique identifier for procurement and library registration.
Molecular Weight 160.57 g/mol Ideal fragment size (<300 Da); ensures high ligand efficiency.
Molecular Formula C₇H₆ClFOContains heavy atom (Cl) for anomalous dispersion and F for NMR.
H-Bond Donors 1Ensures specific anchoring without excessive desolvation penalties.
H-Bond Acceptors 1 (Strong)Phenolic oxygen acts as a primary acceptor network node.
Heavy Atoms 10Low complexity allows for optimal sampling of binding sub-pockets.

Experimental Workflows & Protocols

The following protocols establish a self-validating pipeline. Primary screening hits are orthogonally validated via structural biology, ensuring that subsequent synthetic efforts are grounded in verified thermodynamic and structural realities.

FBDD_Workflow Lib HEFLib Design (Halogenated Phenols) NMR 19F NMR Screening (Primary Hit) Lib->NMR Screen Xray X-Ray Crystallography (Pose Validation) NMR->Xray Orthogonal Map Halogen Bond Mapping (σ-hole interactions) Xray->Map Structural Lead Hit-to-Lead Elaboration Map->Lead Rational Design

Fig 2. Workflow for halogen-enriched fragment screening and hit-to-lead elaboration.

Protocol A: Primary Screening via F NMR ( Relaxation)

Objective: Detect the binding of 2-Chloro-5-fluoro-3-methylphenol to the target protein by measuring changes in the transverse relaxation time (


).
Causality:  When a small fragment (fast tumbling, sharp NMR signal) binds to a large protein (slow tumbling), it temporarily adopts the protein's rotational correlation time. This drastically enhances spin-spin relaxation, broadening the NMR signal. A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence filters out broad background signals and selectively attenuates the signal of the binding fragment.
Self-Validating System:  This protocol mandates the inclusion of a non-binding fluorinated reference. If the target fragment signal broadens but the reference remains sharp, specific binding is validated. If both signals broaden, the protein has aggregated, invalidating the well.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) supplemented with 10% D₂O (for NMR lock) and 0.05% CHAPS to prevent non-specific aggregation.

  • Sample Formulation: Prepare an NMR tube containing 10

    
    M of the target protein, 100 
    
    
    
    M of 2-Chloro-5-fluoro-3-methylphenol, and 100
    
    
    M of Trifluoroacetic acid (TFA) as the internal non-binding control.
  • Data Acquisition: Acquire a standard 1D

    
    F NMR spectrum to establish baseline intensities.
    
  • CPMG Sequence: Apply a

    
    F CPMG pulse sequence with a spin-echo delay (
    
    
    
    ) of 1-2 ms and a total relaxation filter time of 40-100 ms.
  • Data Analysis: Overlay the standard 1D spectrum with the CPMG spectrum. Calculate the attenuation ratio. A >30% selective reduction in the 2-Chloro-5-fluoro-3-methylphenol peak—with <5% reduction in the TFA peak—constitutes a validated primary hit.

Protocol B: Structural Mapping via X-Ray Crystallography (Anomalous Dispersion)

Objective: Unambiguously determine the binding pose and identify


-hole interactions.
Causality:  Fragments often bind with low occupancy, making their electron density hard to distinguish from ordered water networks. Chlorine exhibits a weak but measurable anomalous scattering signal (

at a standard Cu

wavelength of 1.54 Å). By calculating an anomalous difference Fourier map, the exact position of the chlorine atom is pinpointed, anchoring the rest of the molecule and confirming halogen bond geometry [3]. Self-Validating System: The presence of a >3

peak in the anomalous difference map at the putative chlorine position mathematically proves the fragment's location, eliminating subjective bias in modeling weak electron density.

Step-by-Step Methodology:

  • Crystal Soaking: Transfer apo-protein crystals into a crystallization drop containing a soaking solution (mother liquor + 10-20% DMSO) supplemented with 10-50 mM of 2-Chloro-5-fluoro-3-methylphenol. Soak for 2 to 24 hours.

  • Cryoprotection & Freezing: Briefly transfer the crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol + 10 mM fragment) and flash-freeze in liquid nitrogen.

  • Data Collection: Collect high-redundancy X-ray diffraction data at a wavelength where chlorine anomalous scattering is maximized (e.g., 1.54 Å in-house or optimized synchrotron wavelength). Ensure high multiplicity (>6) to accurately measure the small anomalous differences (

    
    ).
    
  • Map Calculation: Process the data maintaining Friedel pairs separated. Generate an anomalous difference Fourier map using the phases from the molecular replacement model.

  • Model Building: Locate the highest anomalous peak (>3

    
    ). Place the C2-Chlorine atom of the fragment at this coordinate. Orient the phenol and methyl groups into the remaining 
    
    
    
    density. Analyze the geometry between the Chlorine
    
    
    -hole and nearby Lewis bases (e.g., O, N, or S atoms) to confirm halogen bonding.
Protocol C: Hit-to-Lead Elaboration & Thermodynamic Validation

Objective: Evolve the fragment into a higher-affinity lead compound while maintaining ligand efficiency. Causality: The methyl group (C3) and the para-position (C4) of 2-Chloro-5-fluoro-3-methylphenol serve as ideal vectors for synthetic growth. However, increasing molecular weight often drives affinity through non-specific hydrophobic entropy rather than specific interactions. Self-Validating System: Isothermal Titration Calorimetry (ITC) must be used to validate the elaborated lead. A successful hit-to-lead campaign is validated only if the gain in binding free energy (


) is driven by a favorable change in enthalpy (

), proving that new, specific hydrogen or halogen bonds have been formed.

Step-by-Step Methodology:

  • Vector Analysis: Using the X-ray structure from Protocol B, identify adjacent unoccupied sub-pockets.

  • Synthetic Growth: Synthesize derivatives (e.g., functionalizing the C3-methyl via radical bromination followed by nucleophilic substitution, or cross-coupling at the C4 position).

  • ITC Profiling: Titrate the new ligand (syringe) into the target protein (cell) using an ITC instrument.

  • Thermodynamic Deconvolution: Extract

    
    , 
    
    
    
    , and
    
    
    . Ensure that the elaborated compound exhibits a more negative
    
    
    compared to the parent 2-Chloro-5-fluoro-3-methylphenol fragment.

References

  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library Frontiers in Chemistry (2019) URL:[Link]

  • Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53 Journal of the American Chemical Society (2012) URL:[Link]

  • FragLites-Minimal, Halogenated Fragments Displaying Pharmacophore Doublets. An Efficient Approach to Druggability Assessment and Hit Generation Journal of Medicinal Chemistry (2019) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioisomeric Impurities in 2-Chloro-5-fluoro-3-methylphenol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists through the complex purification of heavily substituted halogenated aro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists through the complex purification of heavily substituted halogenated aromatics.

The synthesis of 2-chloro-5-fluoro-3-methylphenol—typically achieved via the electrophilic chlorination of 5-fluoro-3-methylphenol—inevitably generates closely related regioisomeric impurities. Because the phenolic hydroxyl (-OH) group is a powerful ortho/para-directing activator, chlorination occurs competitively at the C2, C4, and C6 positions. This yields a crude mixture containing the target 2-chloro isomer alongside 4-chloro (para) and 6-chloro (ortho) impurities.

The following guide provides a mechanistically grounded, self-validating framework to isolate your target compound with high purity.

ReactionPathway SM 5-Fluoro-3-methylphenol (Starting Material) Reagent Chlorination (e.g., SO2Cl2) SM->Reagent Target 2-Chloro-5-fluoro-3-methylphenol (Target: Ortho) Reagent->Target C2 Attack Imp1 6-Chloro-5-fluoro-3-methylphenol (Impurity: Ortho) Reagent->Imp1 C6 Attack Imp2 4-Chloro-5-fluoro-3-methylphenol (Impurity: Para) Reagent->Imp2 C4 Attack

Fig 1: Electrophilic aromatic chlorination of 5-fluoro-3-methylphenol yielding three regioisomers.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is separating the 2-chloro, 4-chloro, and 6-chloro isomers so difficult using standard silica gel chromatography? Answer: Standard normal-phase chromatography relies on polar interactions, primarily hydrogen bonding between the silica surface and the analyte's hydroxyl group. In halogenated phenols, the structural differences between regioisomers do not drastically alter their overall dipole moment. However, the ortho-isomers (2-chloro and 6-chloro) form strong intramolecular hydrogen bonds between the -OH and the adjacent -Cl. This "masks" the hydroxyl group, making them slightly less polar than the para-isomer (4-chloro), which only forms intermolecular hydrogen bonds. While this causes the para-isomer to drag on silica, the two ortho-isomers will co-elute almost perfectly, rendering standard column chromatography ineffective for final purification.

Q2: What is the most scalable way to remove the 4-chloro-5-fluoro-3-methylphenol (para) impurity? Answer: Steam distillation is the gold standard here. The causality lies in the hydrogen bonding dynamics mentioned above. Because the 4-chloro isomer relies on intermolecular hydrogen bonding, it forms strong networks with water and other phenol molecules, drastically lowering its vapor pressure. Conversely, the intramolecular H-bonding in the 2-chloro and 6-chloro isomers prevents these networks from forming, making them highly steam volatile. When subjected to steam distillation, the ortho-isomers will readily co-distill with the water, leaving the para-isomer behind in the distillation pot.

Q3: Steam distillation removed the 4-chloro impurity, but I still have the 6-chloro regioisomer. How do I resolve these two ortho-isomers? Answer: Preparative Reverse-Phase HPLC (RP-HPLC) is required. When utilizing RP-HPLC for halogenated phenols, mobile phase pH is the most critical variable. If the pH approaches the pKa of the phenols (typically 8.0–9.5), the molecules enter a dynamic equilibrium between protonated and deprotonated states, causing severe peak tailing. As demonstrated in , buffering the mobile phase to an acidic pH (e.g., pH 4.5) ensures the analytes remain fully protonated. Under these conditions, separation is driven purely by hydrophobic steric shielding. The 2-chloro target is highly congested (the -OH is flanked by both a -Cl and a -CH₃ group), whereas the 6-chloro impurity is less hindered (flanked by -Cl and -H). This differential shielding allows for baseline resolution on a C18 column.

Q4: Are there chemical methods to separate these closely boiling chlorinated phenols if preparative HPLC is cost-prohibitive at scale? Answer: Yes, preferential complexation is an industry-standard alternative. outlines a highly effective method for separating closely-boiling chlorinated phenols using metal halide salts (such as Calcium Bromide, CaBr₂). The salt selectively forms a coordination complex with the less sterically hindered isomers. Because your 2-chloro-5-fluoro-3-methylphenol target is sterically congested around the hydroxyl oxygen, it resists complexation. The less-hindered impurities complex with the salt and precipitate (or partition into an aqueous phase), allowing the uncomplexed target to be cleanly extracted with a non-polar organic solvent.

Quantitative Data & Physicochemical Profiling

Use the following table to predict the behavior of your crude mixture during the separation workflow.

Property2-Chloro-5-fluoro-3-methylphenol6-Chloro-5-fluoro-3-methylphenol4-Chloro-5-fluoro-3-methylphenol
Substitution Pattern Ortho to -OHOrtho to -OHPara to -OH
Intramolecular H-Bond YesYesNo
Steam Volatility HighHighLow
Steric Congestion at -OH High (-Cl and -CH₃ flanks)Moderate (-Cl and -H flanks)Low (-H and -H flanks)
RP-HPLC Elution Order Late (Peak 2)Early (Peak 1)N/A (Removed prior)
CaBr₂ Complexation Low AffinityHigh AffinityHigh Affinity

Experimental Protocols

The following self-validating workflow combines physical distillation with precision chromatography to yield >98% pure 2-chloro-5-fluoro-3-methylphenol.

SeparationWorkflow Crude Crude Mixture (2-Cl, 4-Cl, 6-Cl Isomers) SD Steam Distillation Crude->SD Distillate Distillate (2-Cl & 6-Cl Ortho-Isomers) SD->Distillate Volatile Pot Pot Residue (4-Cl Para-Isomer) SD->Pot Non-volatile HPLC Prep RP-HPLC (pH 4.5 Buffered) Distillate->HPLC P1 Fraction 1 (6-Chloro Impurity) HPLC->P1 Elutes First P2 Fraction 2 (2-Chloro Target) HPLC->P2 Elutes Second

Fig 2: Two-dimensional separation workflow utilizing steam distillation and preparative RP-HPLC.

Protocol A: Steam Distillation (Removal of Para-Isomer)
  • Setup: Transfer the crude chlorination mixture into a 2-neck round-bottom flask equipped with a steam inlet tube (reaching the bottom of the flask) and a distillation head connected to a water-cooled condenser.

  • Execution: Heat the flask to 100°C using a heating mantle while passing live steam through the mixture. Maintain a vigorous distillation rate.

  • Collection: Collect the cloudy distillate (water + ortho-isomers) in a receiving flask until the condensate runs clear. The para-isomer remains in the boiling flask.

  • Extraction: Transfer the distillate to a separatory funnel and extract three times with Dichloromethane (DCM).

  • Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a mixture of 2-chloro and 6-chloro isomers.

  • Validation Check: Spot the concentrated distillate and the pot residue on a TLC plate (Eluent: 80:20 Hexanes/Ethyl Acetate). The distillate must show a high-Rf spot (the co-eluting ortho-isomers), while the pot residue will show a distinct, lower-Rf spot (para-isomer).

Protocol B: Preparative RP-HPLC (Resolution of Ortho-Isomers)
  • Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Methanol and Milli-Q Water. Buffer the aqueous phase to exactly pH 4.5 using dilute phosphoric acid (or a 5 mM hexanesulfonic acid buffer) to ensure complete protonation of the phenols.

  • Sample Preparation: Dissolve the concentrated distillate from Protocol A in the mobile phase (approx. 100 mg/mL). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Conditions:

    • Column: Preparative C18 (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Flow Rate: 15–20 mL/min (isocratic).

    • Detection: UV absorbance at 280 nm (optimal for the aromatic ring).

  • Fraction Collection: Monitor the chromatogram. The less sterically shielded 6-chloro impurity will elute first (Peak 1), followed closely by the highly congested 2-chloro target (Peak 2).

  • Recovery: Pool the fractions containing Peak 2. Extract the pooled fractions with DCM to remove the analytes from the Methanol/Water mixture, dry over Na₂SO₄, and evaporate to yield the pure 2-chloro-5-fluoro-3-methylphenol.

  • Validation Check: Perform an LC-MS analysis on the final product. It must present a single peak with an m/z of 159[M-H]⁻ in negative ion mode, with no leading or tailing shoulders, confirming the removal of the regioisomer.

References

  • Aktas, A. H., & Çalik, A. Y. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry. Available at: [Link]

  • Leston, G. (1984). Process for separating chlorinated phenols (US Patent No. 4,429,168A). U.S. Patent and Trademark Office.
Optimization

Technical Support Center: Optimizing Yield in Chlorination of Fluorinated Cresols

Introduction Welcome to the Technical Support Center for fluorinated cresol functionalization. This guide addresses the specific challenges of chlorinating fluorinated cresols—specifically 4-fluoro-2-methylphenol (4-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for fluorinated cresol functionalization. This guide addresses the specific challenges of chlorinating fluorinated cresols—specifically 4-fluoro-2-methylphenol (4-fluoro-o-cresol) and its isomers. These substrates are critical intermediates in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical APIs (e.g., kinase inhibitors).

Achieving high yield requires navigating a complex interplay of electronic effects: the strong activating influence of the hydroxyl group (


), the weak activation of the methyl group (

), and the deactivation/directing effects of the fluorine atom (

). This guide prioritizes regiocontrol and suppression of over-chlorination .

Part 1: Mechanism & Regioselectivity

Q1: How do I predict the major isomer when chlorinating 4-fluoro-2-methylphenol?

Answer: In electrophilic aromatic substitution (EAS) of polysubstituted benzenes, the strongest activating group dictates the position of the incoming electrophile.

  • Substrate: 4-fluoro-2-methylphenol.[1][2][3][4]

  • Directing Groups:

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (Position 1):  Strong activator, ortho/para director. Directs to positions 2, 4, 6 .[5] (Positions 2 and 4 are blocked). Target: Position 6. 
      
    • 
       (Position 2):  Weak activator, ortho/para director. Directs to positions 1, 3, 5 . (Position 1 is blocked). Target: Positions 3, 5. 
      
    • 
       (Position 4):  Deactivator, ortho/para director. Directs to positions 3, 5 .
      
Visualizing the Directing Effects

The following diagram illustrates the competing electronic effects and the resultant major pathway.

DirectingEffects Substrate 4-Fluoro-2-methylphenol OH_Effect OH Group (C1) Strong Activator Directs to C6 Substrate->OH_Effect Me_Effect Me Group (C2) Weak Activator Directs to C3, C5 Substrate->Me_Effect F_Effect F Group (C4) Deactivator Directs to C3, C5 Substrate->F_Effect Product Major Product: 6-Chloro-4-fluoro-2-methylphenol OH_Effect->Product Dominant Pathway (Kinetic Control) Me_Effect->Product Minor Influence F_Effect->Product Minor Influence

Caption: Electronic directing effects in 4-fluoro-2-methylphenol. The -OH group strongly activates the ortho position (C6).

Part 2: Reagent Selection & Protocol Optimization

Q2: Should I use Chlorine gas ( ) or Sulfuryl Chloride ( )?

Answer: For laboratory to pilot-scale optimization, Sulfuryl Chloride (


)  is strongly recommended over gaseous chlorine.
  • Selectivity:

    
     allows for precise stoichiometric control, reducing the risk of di-chlorination (a common issue with 
    
    
    
    gas).
  • Catalysis: The reaction efficiency and para-selectivity (if applicable) can be tuned using Lewis acids (

    
    , 
    
    
    
    ) or sulfide catalysts (diphenyl sulfide).
  • Handling:

    
     is a liquid, making it easier to handle than toxic, corrosive chlorine gas.
    
Q3: What is the optimized protocol for maximizing yield?

Protocol: Chlorination of 4-Fluoro-2-methylphenol using


 

Reagents:

  • Substrate: 4-Fluoro-2-methylphenol (1.0 equiv)

  • Reagent: Sulfuryl Chloride (

    
    ) (1.0 - 1.1 equiv)[7]
    
  • Catalyst: Diphenyl sulfide (

    
    ) (0.5 - 1.0 mol%) and 
    
    
    
    (0.5 - 1.0 mol%)
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask equipped with a magnetic stirrer, reflux condenser, and drying tube (

    
    ), dissolve 4-fluoro-2-methylphenol (10 mmol) in anhydrous DCM (20 mL).
    
  • Catalyst Addition: Add the catalyst system:

    
     (0.05 mmol) and diphenyl sulfide (0.05 mmol).
    
  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice bath. Low temperature is critical to suppress over-chlorination.

  • Reagent Addition: Add

    
     (10.5 mmol) dropwise over 30–60 minutes.
    
    • Note: Rapid addition causes local high concentrations, leading to di-chloro byproducts.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC or GC-MS.

  • Quench: Quench slowly with water (10 mL).

  • Workup: Separate the organic layer, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from hexane/ethyl acetate if necessary, though high conversion often yields pure product directly.

Part 3: Troubleshooting Guide

Q4: I am observing significant di-chlorination. How do I stop the reaction at the mono-chloro stage?

Answer: Over-chlorination occurs when the product (which is still activated by the -OH group) competes with the starting material for the chlorinating agent.

Variable Adjustment Rationale
Stoichiometry Reduce

to 0.95 equiv .
Starving the reaction ensures unreacted starting material remains (easier to separate) rather than forming di-chloro impurities.
Temperature Maintain < 5 °C during addition.Lower temperatures increase the kinetic differentiation between the starting material and the mono-chlorinated product.
Concentration Dilute the reaction (0.1 M - 0.2 M).High concentration favors bimolecular side reactions.
Reagent Switch to NCS (N-Chlorosuccinimide) .NCS is a milder reagent than

and often provides higher selectivity for electron-rich phenols [1].
Q5: The reaction yield is low (<50%). What could be the cause?

Answer: Low yield often stems from catalyst deactivation or moisture.

  • Moisture Sensitivity:

    
     hydrolyzes to 
    
    
    
    and
    
    
    in the presence of water. Ensure all solvents are anhydrous and glassware is flame-dried.
  • Catalyst Poisoning: If using amine catalysts, ensure they are not forming stable salts with HCl byproducts that precipitate out.

  • Induction Period: Some sulfide-catalyzed reactions have an induction period. Ensure the catalyst is active before dumping in all the reagent [2].

Q6: Can I use NCS (N-Chlorosuccinimide) instead?

Answer: Yes. NCS is excellent for regioselective chlorination, especially when combined with thiourea organocatalysts.

  • Advantages: Milder conditions, solid reagent (easy handling), high ortho-selectivity.

  • Conditions: Use NCS (1.05 equiv) in Acetonitrile or DMF at Room Temperature.

  • Catalyst: Thiourea catalysts can enhance ortho-selectivity if the substrate allows [3].

Part 4: Process Workflow Diagram

The following flowchart outlines the decision-making process for optimizing the chlorination of fluorinated cresols.

OptimizationWorkflow Start Start: Chlorination of Fluorinated Cresol CheckSubstrate Analyze Substrate: Is para-position blocked? Start->CheckSubstrate ParaBlocked Yes (e.g., 4-fluoro-o-cresol) Target: Ortho (C6) CheckSubstrate->ParaBlocked F at C4 ParaOpen No (e.g., 2-fluoro-p-cresol) Target: Ortho (C6) CheckSubstrate->ParaOpen Me at C4 ReagentChoice Select Reagent: SO2Cl2 (Standard) or NCS (Mild) ParaBlocked->ReagentChoice ParaOpen->ReagentChoice RunRxn Run Reaction: 0-5°C, DCM, Catalyst (AlCl3/Ph2S) ReagentChoice->RunRxn Monitor Monitor (GC/TLC) Check for Di-chloro byproduct RunRxn->Monitor Decision Is Di-chloro > 5%? Monitor->Decision Optimize Optimization: 1. Reduce Temp 2. Reduce Equivalents (0.95 eq) 3. Switch to NCS Decision->Optimize Yes Workup Workup: Quench, Wash, Recrystallize Decision->Workup No Optimize->RunRxn Re-run

Caption: Decision tree for optimizing reaction conditions and troubleshooting byproduct formation.

Part 5: Safety & Handling

Warning: This chemistry involves hazardous reagents.[8]

  • Sulfuryl Chloride (

    
    ):  Reacts violently with water to release 
    
    
    
    and
    
    
    gases. Handle in a fume hood. Corrosive to skin and eyes.
  • Hydrofluoric Acid (HF) Risk: While standard chlorination does not typically displace fluorine, side reactions at high temperatures could theoretically release trace HF. Always have Calcium Gluconate gel available when working with fluorinated aromatics under forcing conditions.

  • Exotherm: The reaction is exothermic. Run on a small scale (<1g) first to assess heat evolution before scaling up.

References

  • Regioselective Chlorination of Phenols. Scientific Update. (2017). Discusses the use of NCS and thiourea catalysts for high regioselectivity. [Link]

  • Para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride.Cardiff University / ORCA. (2008).

    
    .
    [Link]
    
  • Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines. ResearchGate. (2020). Review of organocatalytic strategies for chlorination. [Link]

  • Process for preparing 2-chloro-4-fluorophenol.Google Patents (US5053557A). (1991).
  • 4-Fluoro-2-methylphenol Compound Summary. PubChem. (2025).[2] Chemical and physical properties of the substrate.[5][9][6][7][10][11][12] [Link]

Sources

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling of Aryl Chlorides

Status: Online Operator: Senior Application Scientist Ticket: Troubleshooting Low Reactivity in Aryl Chloride Substrates Introduction: Breaking the "Chloride Wall" Welcome to the technical support hub. If you are here, y...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket: Troubleshooting Low Reactivity in Aryl Chloride Substrates

Introduction: Breaking the "Chloride Wall"

Welcome to the technical support hub. If you are here, you are likely facing the "Chloride Wall." Unlike aryl iodides or bromides, aryl chlorides possess a significantly higher bond dissociation energy (~95 kcal/mol vs. ~81 kcal/mol for bromides).

The Core Problem: The oxidative addition of the Ar-Cl bond to the Palladium(0) center is kinetically slow and often becomes the rate-determining step (RDS). If this step is slower than the decomposition of your catalyst or the hydrolysis of your boronic acid, your reaction fails.

This guide moves beyond basic textbook advice to address the specific kinetic bottlenecks of aryl chloride coupling.

Module 1: Catalyst & Ligand Diagnostics

Q: My reaction mixture turns black immediately upon heating, and I see <5% conversion. What happened?

Diagnosis: You have suffered "Pd-Black" precipitation. The active Pd(0) species aggregated into inactive metallic palladium before it could enter the catalytic cycle. The Fix:

  • Switch to Precatalysts: Stop using

    
     + Phosphine or 
    
    
    
    . These traditional sources generate Pd(0) slowly and inefficiently, often requiring high heat that promotes aggregation.
  • Use 3rd or 4th Generation Buchwald Precatalysts (e.g., XPhos Pd G4). These are pre-formed Pd(II) species that rapidly reduce to the active monoligated Pd(0)-L species upon exposure to base at room temperature.

  • Ligand Selection: For aryl chlorides, electron-rich, bulky dialkylbiarylphosphines are non-negotiable. They push electron density onto the Pd center (facilitating oxidative addition) and provide steric bulk (accelerating reductive elimination).

Ligand Selection Matrix for Aryl Chlorides:

LigandBest Use CaseWhy?
XPhos General Purpose Excellent balance of sterics and electronics for unactivated aryl chlorides.
SPhos Steric Hindrance The methoxy groups provide stability; ideal for ortho-substituted aryl chlorides.
RuPhos Electron-Rich / Heterocycles Highly electron-rich; prevents catalyst poisoning by heteroatoms (N, S).
BrettPhos Amides/Amines While famous for amination, it is excellent for coupling aryl chlorides containing sensitive functional groups.

Module 2: Boronic Acid Instability (Protodeboronation)

Q: My aryl chloride is untouched, but the boronic acid has disappeared. LCMS shows the formation of Ar-H.

Diagnosis: You are experiencing Protodeboronation .[1] The C-B bond is hydrolyzing faster than the transmetallation step can occur. This is common with electron-deficient or 2-heteroaryl boronic acids. The Fix:

  • Base Management: Carbonate bases (

    
    , 
    
    
    
    ) in wet solvents create a high pH environment that accelerates deboronation. Switch to anhydrous
    
    
    .
  • Concentration Control: Add the boronic acid slowly (syringe pump) or use a large excess (1.5–2.0 equiv).

  • "Slow Release" Reagents: Switch from boronic acids to MIDA boronates or Potassium Organotrifluoroborates (

    
    ) . These release the active boronic acid species slowly, keeping the standing concentration low and minimizing side reactions.[2]
    

Module 3: The "Gold Standard" Protocol

Do not waste time with random screening. Use this protocol as your baseline for aryl chlorides. It uses a "universal" precatalyst system designed to overcome the oxidative addition barrier.

Reagents:

  • Substrate: Aryl Chloride (1.0 equiv)

  • Coupling Partner: Boronic Acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G4 (1–3 mol%)

  • Base:

    
     (0.5 M aqueous solution or finely ground solid)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Setup: Inside a glovebox or under active

    
     flow, add Aryl Chloride, Boronic Acid, and XPhos Pd G4 to a vial equipped with a stir bar.
    
  • Solvent Addition: Add degassed THF. If using solid base, add it now.

  • Activation: If using aqueous base, add the degassed

    
     solution via syringe.
    
    • Observation: The solution should turn from off-white/pale yellow to a vibrant orange/yellow (indicating active Pd(0) generation).

  • Reaction: Seal the vial. Heat to 60°C (for activated chlorides) or 80–100°C (for deactivated/sterically hindered chlorides).

  • Monitoring: Check LCMS at 1 hour.

    • If Ar-Cl remains: Increase Temp to 100°C.

    • If Ar-Cl remains + Black Precipitate: Add more catalyst (1 mol%) or switch to SPhos Pd G4 .

Module 4: Visualizing the Troubleshooting Logic

Diagram 1: The Troubleshooting Decision Tree

This logic flow helps you identify the specific failure mode based on crude reaction analysis.

TroubleshootingTree Start Reaction Analysis (LCMS/NMR) Q1 Is Aryl Chloride Consumed? Start->Q1 Yes Product Formed? Q1->Yes Yes No Check Boronic Acid Status Q1->No No (Ar-Cl remains) Success Optimization Complete Yes->Success High Yield Homocoupling Issue: Homocoupling Fix: Degas better, reduce oxidant Yes->Homocoupling Low Yield + Ar-Ar dimer CheckBoron Is Boronic Acid Consumed? No->CheckBoron Protodeboronation Issue: Protodeboronation (Ar-H) Fix: Anhydrous K3PO4, MIDA boronates CheckBoron->Protodeboronation Yes (Ar-B gone) Stalled Issue: Catalyst Death (Did it turn black?) CheckBoron->Stalled No (Ar-B remains) PdBlack Yes: Pd Aggregation Fix: Use XPhos Pd G4, lower temp Stalled->PdBlack Precipitate? Inactive No: Oxidative Addition Failure Fix: Bulky Ligand (RuPhos/SPhos), High Temp Stalled->Inactive Solution Clear/Pale?

Caption: Decision tree for diagnosing Suzuki coupling failures based on substrate consumption and byproduct formation.

Diagram 2: The G4 Precatalyst Activation Cycle

Understanding how your catalyst activates is crucial. The G4 system guarantees the formation of the active species


, preventing the common "induction period" issues of older methods.

G4Activation Precat Pd(II) Precatalyst (G4) (Stable, Air-safe) Intermediate Deprotonated Complex Precat->Intermediate + Base Base Base (OH- or PO4 3-) Base->Intermediate RedElim Reductive Elimination (Irreversible) Intermediate->RedElim ActivePd Active L-Pd(0) (12-electron species) RedElim->ActivePd Fast at RT Byproduct Indole/Carbazole Byproduct (Inert) RedElim->Byproduct OxAdd Oxidative Addition Complex (L-Pd(II)-Ar-Cl) ActivePd->OxAdd + Ar-Cl (Rate Limiting Step) ArCl Aryl Chloride ArCl->OxAdd

Caption: Activation pathway of Buchwald G4 precatalysts. Note that the active Pd(0) is generated BEFORE the difficult reaction with Aryl Chloride.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of a New Generation of Palladacycle Precatalysts. The Journal of Organic Chemistry. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[3] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3][4] Journal of the American Chemical Society.[3] Link

  • Cox, P. A., et al. (2017). Mechanism of the Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society.[3] Link

Sources

Optimization

separation of 2-chloro and 4-chloro phenol isomers by HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting and address the fundamental chemical causality behind the chromatographic separa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting and address the fundamental chemical causality behind the chromatographic separation of 2-chlorophenol (2-CP) and 4-chlorophenol (4-CP).

Understanding why these positional isomers behave differently on a stationary phase is the key to developing robust, self-validating analytical methods. Below, you will find the mechanistic theory, a validated step-by-step protocol, and an advanced FAQ section to resolve your most complex chromatographic challenges.

Part 1: The Chemical Causality of Isomeric Separation

To separate 2-CP and 4-CP using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), we must exploit their subtle physicochemical differences. Although they share the same molecular formula (


), the position of the chlorine atom fundamentally alters their hydrogen-bonding capabilities and ionization thresholds.

Quantitative Comparison of Isomeric Properties

Property2-Chlorophenol (ortho-isomer)4-Chlorophenol (para-isomer)Chromatographic Causality
pKa 8.48 - 8.56[1][2]9.41[1][3]Dictates the strictly required mobile phase pH (< 3.0) to prevent partial ionization and peak distortion.
Hydrogen Bonding IntramolecularIntermolecularDrives apparent polarity differences.
Aqueous Solubility Lower (~1,000 mg/L)[2]HigherCorrelates directly with mobile phase affinity.
RP-HPLC Elution Order Second (Stronger C18 affinity)First (Weaker C18 affinity)4-CP partitions into the aqueous mobile phase faster due to intermolecular H-bonding[4].

The Mechanistic Logic: In 2-CP, the hydroxyl group and the chlorine atom are adjacent (ortho position). This proximity allows for intramolecular hydrogen bonding, which effectively "hides" the polar hydroxyl group from the surrounding aqueous mobile phase, increasing its apparent lipophilicity. In contrast, 4-CP (para position) cannot form this internal bond due to steric distance. Instead, it forms intermolecular hydrogen bonds with the mobile phase, making it more hydrophilic. Consequently, in RP-HPLC, the more polar 4-CP elutes before the less polar 2-CP[4].

HPLC_Separation_Logic Sample Isomeric Mixture 2-Chlorophenol & 4-Chlorophenol MobilePhase Acidic Mobile Phase (pH < 3.0) Suppresses Phenolic Ionization Sample->MobilePhase Injection StationaryPhase C18 Reversed-Phase Column Hydrophobic Interaction Surface MobilePhase->StationaryPhase Analyte Transport ParaIsomer Elutes First: 4-Chlorophenol (Intermolecular H-Bonds, Higher Polarity) StationaryPhase->ParaIsomer Lower Affinity OrthoIsomer Elutes Second: 2-Chlorophenol (Intramolecular H-Bonds, Lower Polarity) StationaryPhase->OrthoIsomer Higher Affinity

Mechanistic logic of 2-CP and 4-CP RP-HPLC separation based on polarity and ionization control.

Part 2: Validated Experimental Protocol

This methodology is synthesized from EPA methods 604/528[5][6] and optimized U-HPLC parameters[4]. It is designed as a self-validating system to ensure data integrity.

Phase 1: Sample Preparation (Solid Phase Extraction)

Based on validated polymeric SPE workflows for environmental waters[6][7].

  • Conditioning: Pass 3 mL of HPLC-grade methanol followed by 3 mL of HPLC-grade water through a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa or Thermo Dionex AutoTrace)[6][7].

  • Loading: Acidify the aqueous sample to pH < 3.0 using hydrochloric acid. Load the sample onto the cartridge at a controlled flow rate of 5 mL/min[7].

    • Self-Validation Check: Collect the effluent and spot-check via UV-Vis; if target analytes are detected (breakthrough), reduce the flow rate to 2 mL/min.

  • Washing: Wash the cartridge with 2 mL of acidified water to remove highly polar interferences. Dry the cartridge under negative pressure (< 2.0 kPa) for exactly 3 minutes[7].

  • Elution & Reconstitution: Elute the retained phenols with 3 mL of tetrahydrofuran (THF) or methanol. Evaporate under a gentle nitrogen stream and reconstitute in 0.5 mL of the initial mobile phase[7].

Phase 2: HPLC Separation Parameters
  • Column Selection: Install a high-efficiency C18 or Polar-Advantage column (e.g., 100 x 2.1 mm, 1.9 µm or 3 µm particle size)[4][6].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Acetic Acid in HPLC-grade Water (pH ~3.0)[4].

    • Mobile Phase B: 0.1% Acetic Acid in Methanol or Acetonitrile[4].

  • Gradient Elution: Program a linear gradient starting at 5% B, ramping to 95% B over 10 minutes, at a flow rate suitable for your column dimensions (e.g., 0.3 mL/min for 2.1 mm ID).

  • Detection: Set the UV Diode Array Detector (DAD) to monitor at 270 nm and 285 nm[4][6].

  • System Suitability (Self-Validation): Prior to sample analysis, inject a known standard mixture of 2-CP and 4-CP. The run is only valid if the chromatographic resolution (

    
    ) between the two isomers is 
    
    
    
    and the tailing factor for both peaks is
    
    
    .

Part 3: Troubleshooting Guides & FAQs

Q1: My 2-chlorophenol and 4-chlorophenol peaks are co-eluting. How do I resolve them? A: Co-elution of these isomers almost always stems from a failure to control their ionization states. If your mobile phase is unbuffered or near neutral pH, 2-CP (pKa ~8.5)[1] will begin to partially ionize into a phenolate anion, drastically reducing its retention time and causing it to merge with 4-CP (pKa 9.41)[3]. Actionable Fix: Acidify your mobile phase to pH 2.5 - 3.0 using 0.1% acetic acid or formic acid[4]. This forces both molecules into their fully protonated, neutral states, allowing their intrinsic polarity differences to dictate separation.

Q2: I am experiencing severe peak tailing, particularly for 4-chlorophenol. What is the mechanistic cause? A: Peak tailing for phenolic compounds is a classic symptom of secondary interactions. While the primary retention mechanism is hydrophobic, the slightly acidic hydroxyl groups of the chlorophenols can undergo ion-exchange or hydrogen-bonding interactions with unreacted, accessible silanol groups on the silica support of the column. Actionable Fix: Ensure you are using a highly endcapped column or a column with a polar-embedded group[6]. Additionally, confirming the mobile phase is sufficiently acidic will protonate the silanols (pKa ~3.5-4.5), neutralizing their charge and eliminating the secondary ion-exchange interactions.

Troubleshooting_Workflow Issue Issue: Poor Resolution / Co-elution CheckPH Check Mobile Phase pH Is pH < 3.0? Issue->CheckPH FixPH Adjust pH with 0.1% Acetic Acid to ensure fully protonated state CheckPH->FixPH No CheckColumn Check Column Chemistry Is it highly endcapped? CheckPH->CheckColumn Yes Success Baseline Resolution (Rs > 1.5) FixPH->Success FixColumn Switch to Polar-Advantage or heavily endcapped C18 CheckColumn->FixColumn No CheckColumn->Success Yes (Optimize Gradient) FixColumn->Success

Decision tree for troubleshooting co-elution of chlorophenol isomers in reversed-phase HPLC.

Q3: Can I use Gas Chromatography (GC) instead of HPLC for these isomers? A: Yes, GC-MS or GC-FID is widely used for chlorophenols (e.g., EPA Method 528)[6][8]. However, GC analysis of phenols often requires a complex derivatization step (e.g., with diazomethane or pentafluorobenzyl bromide) to reduce their polarity and prevent severe peak tailing on the GC column[8]. HPLC is often preferred for routine monitoring because it eliminates the need for derivatization, allowing for the direct injection of aqueous extracts[4].

Part 4: References

  • 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem Source: nih.gov URL:[Link]

  • HPLC Determination of Phenol and Chlorophenols in Mixtures Source: researchgate.net URL:[Link]

  • Predicting pKa Values of Substituted Phenols from Atomic Charges Source: acs.org URL:[Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment Source: nih.gov URL:[Link]

  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC Source: agilent.com URL:[Link]

  • Ambient Water Quality Criteria for 2-chlorophenol Source: epa.gov URL:[Link]

  • Analyzing Phenolic Pollutants in Water Using U-HPLC Source: lcms.cz URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization of 2-Chloro-5-fluoro-3-methylphenol

Overview 2-Chloro-5-fluoro-3-methylphenol (CAS: 1805455-85-9) is a highly hydrophobic, halogenated phenol derivative[1]. Its specific structural features—a lipophilic methyl group, electron-withdrawing chlorine and fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

2-Chloro-5-fluoro-3-methylphenol (CAS: 1805455-85-9) is a highly hydrophobic, halogenated phenol derivative[1]. Its specific structural features—a lipophilic methyl group, electron-withdrawing chlorine and fluorine atoms, and an ionizable phenolic hydroxyl group—make it notoriously difficult to dissolve in standard aqueous media. With a predicted logP > 3.0 and an estimated pKa around 8.5–9.0, this compound presents significant formulation challenges for researchers and drug development professionals.

This technical guide provides field-proven, causality-driven troubleshooting strategies to overcome aqueous solubility barriers without compromising the chemical integrity of the compound.

Solubilization Strategy Decision Tree

SolubilizationWorkflow Start Compound: 2-Chloro-5-fluoro-3-methylphenol Assess Assess Physicochemical Properties (pKa, logP) Start->Assess Strategy1 pH Adjustment (pH > pKa + 1) Assess->Strategy1 Ionizable OH Strategy2 Cyclodextrin Complexation (HP-β-CD) Assess->Strategy2 Hydrophobic Ring Strategy3 Cosolvent Blending (DMSO/PEG 400) Assess->Strategy3 High logP Evaluate Evaluate Aqueous Stability & Precipitation Strategy1->Evaluate Strategy2->Evaluate Strategy3->Evaluate Evaluate->Assess Precipitation Success Optimized Aqueous Formulation Evaluate->Success Stable

Decision tree for selecting solubilization strategies for halogenated phenols.

Troubleshooting Guide (Q&A)

Q1: I attempted to dissolve 2-Chloro-5-fluoro-3-methylphenol in a 10% DMSO/water mixture, but the compound precipitated immediately upon final dilution. Why did this happen, and how can I fix it? Cause: This phenomenon is known as a "cosolvent crash-out." While the compound is highly soluble in pure DMSO, the solvent capacity of the mixture decreases exponentially (not linearly) upon the addition of water. This forces the hydrophobic halogenated ring to rapidly aggregate and nucleate into crystals[2]. Solution: Utilize a step-down dilution method with a ternary cosolvent system to bridge the polarity gap.

  • Dissolve the compound completely in 100% DMSO.

  • Slowly titrate in a secondary amphiphilic cosolvent or surfactant, such as PEG-400 or Tween-80 (e.g., creating a 10% DMSO, 20% PEG-400 intermediate).

  • Introduce the aqueous buffer dropwise under continuous, high-shear vortexing to prevent localized supersaturation.

Q2: I adjusted the pH of my buffer to 10.5 to ionize the phenol group, which improved solubility, but my solution turned brown over 24 hours. What is the mechanism behind this instability? Cause: Deprotonation of the phenolic hydroxyl group forms a phenolate ion, which dramatically increases aqueous solubility via ion-dipole interactions with water[2]. However, electron-rich phenolate ions—even those stabilized by halogens—are highly susceptible to auto-oxidation in the presence of dissolved oxygen and light. This oxidative degradation leads to the formation of colored quinone byproducts. Solution:

  • Buffer Optimization: Lower the pH to ~9.0 (just above the pKa) to balance solubility with chemical stability.

  • Environmental Control: Degas the aqueous media with nitrogen or argon prior to use to displace dissolved oxygen.

  • Antioxidant Addition: Incorporate a water-soluble antioxidant, such as sodium metabisulfite or ascorbic acid (0.1% w/v), to act as a sacrificial reducing agent.

Q3: I am using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the compound, but I am not achieving the target concentration. How can I optimize this? Cause: Incomplete dissolution usually indicates that the complexation equilibrium (


) is too low. This can occur if the pH is too high (ionized phenolates bind poorly to the hydrophobic cyclodextrin cavity compared to unionized phenols) or if the stoichiometry is incorrect[3].
Solution:  Perform a Higuchi-Connors phase solubility study (see Protocol 1) to determine the exact stoichiometric binding constant. Ensure the buffer pH is maintained around 7.4 to keep the compound in its unionized, most lipophilic state, which maximizes binding affinity within the cyclodextrin cavity[4].

Experimental Protocols

Protocol 1: Higuchi-Connors Phase Solubility Study for Cyclodextrin Complexation

This self-validating protocol is the gold standard for determining the stability constant (


) of a drug-cyclodextrin inclusion complex, allowing you to mathematically predict the exact amount of excipient needed[4].

CDWorkflow Step1 Prepare HP-β-CD Solutions (0 - 15% w/v) Step2 Add Excess 2-Chloro-5-fluoro-3-methylphenol Step1->Step2 Step3 Equilibrate at 25°C (Shake for 48h) Step2->Step3 Step4 Filter (0.45 µm) & Analyze via HPLC/UV Step3->Step4 Step5 Plot Phase-Solubility Diagram (Higuchi-Connors) Step4->Step5 Step6 Calculate K_1:1 Stability Constant Step5->Step6 AL-type Curve

Step-by-step workflow for the Higuchi-Connors phase solubility study.

Step-by-Step Methodology:

  • Preparation of Host Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, and 15% w/v) in a standard physiological buffer (pH 7.4).

  • Addition of Guest Molecule: Add an excess amount (beyond the expected saturation point) of solid 2-Chloro-5-fluoro-3-methylphenol to each vial.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at a constant temperature (25°C ± 0.5°C) for 48 to 72 hours. Causality: This extended timeframe ensures thermodynamic equilibrium is reached between the solid drug, the dissolved free drug, and the inclusion complex.

  • Phase Separation: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove undissolved drug particles. (Critical Note: Do not use cellulose filters, as they may adsorb the hydrophobic drug).

  • Quantification: Analyze the filtrate using HPLC-UV to determine the total dissolved concentration of the compound.

  • Data Analysis: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). Calculate the stability constant (

    
    ) using the Higuchi-Connors equation:
    
    
    
    
    (Where
    
    
    is the intrinsic solubility of the drug in water without cyclodextrin).
Protocol 2: Cosolvent-Aqueous Titration Method
  • Stock Preparation: Prepare a highly concentrated stock (e.g., 50 mg/mL) of 2-Chloro-5-fluoro-3-methylphenol in 100% PEG-400.

  • Aqueous Phase Preparation: Prepare a 0.1 M Phosphate buffer (pH 8.0) containing 1% w/v Poloxamer 407 (a non-ionic surfactant to prevent rapid nucleation).

  • Titration: Under high-shear mixing (magnetic stirring at >800 RPM), add the PEG-400 stock dropwise into the aqueous phase at a rate of 1 mL/min.

  • Validation: Monitor the solution for turbidity using a UV-Vis spectrophotometer at 600 nm. A sudden spike in baseline absorbance indicates the exact precipitation threshold, establishing the maximum achievable concentration for your assay.

Quantitative Data Summary

Table 1: Comparative Efficacy of Solubilization Strategies for Halogenated Phenols

Solubilization StrategyMechanism of ActionEstimated Solubility Enhancement FactorPrimary Limitation / Drawback
pH Adjustment (pH > 9) Ionization of hydroxyl group to phenolate50x - 100xChemical instability (oxidation); physiological incompatibility for live-cell assays.
Cosolvent (20% DMSO) Reduction of aqueous media polarity20x - 40xHigh risk of precipitation upon in vivo dilution; potential cellular toxicity.
HP-β-Cyclodextrin (10% w/v) Hydrophobic inclusion complexation10x - 30xHigh excipient mass required; efficacy is highly dependent on cavity fit.
Micellar (Tween-80 / Poloxamer) Entrapment within a hydrophobic core15x - 25xPotential interference with biological assays; severe foaming during preparation.

Frequently Asked Questions (FAQs)

Q: Can I use heat to speed up the dissolution of 2-Chloro-5-fluoro-3-methylphenol in water? A: While heating increases kinetic dissolution rates, it can be counterproductive if you are relying on cyclodextrin complexation. The formation of cyclodextrin inclusion complexes is typically an exothermic process; therefore, increasing the temperature actually decreases the stability constant (


), leading to a lower overall solubility at equilibrium[4].

Q: Is it better to use α, β, or γ-cyclodextrin for this specific compound? A: β-cyclodextrins (like HP-β-CD or SBE-β-CD) are generally optimal for single-aromatic ring structures like halogenated phenols. α-cyclodextrin cavities are usually too small to accommodate the di-halogenated, methylated ring, while γ-cyclodextrin cavities are too large, resulting in weak van der Waals interactions and poor complex stability[3].

References

  • Radu, C. D., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, PMC, 2025. Available at:[Link]

  • Kumar, S., et al. "Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences, 2023. Available at:[Link]

  • Loftsson, T., et al. "Investigation of Drug-Cyclodextrin Complexes by a Phase-Distribution Method." Chemical and Pharmaceutical Bulletin, SciSpace. Available at:[Link]

Sources

Optimization

Technical Support Center: Thermal Stability of 2-Chloro-5-fluoro-3-methylphenol

Welcome to the technical support center for 2-Chloro-5-fluoro-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-5-fluoro-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound at elevated temperatures.

Introduction to Thermal Stability

Phenolic compounds, in general, can be susceptible to degradation at elevated temperatures. The presence of halogen substituents (chlorine and fluorine) and a methyl group on the aromatic ring of 2-Chloro-5-fluoro-3-methylphenol will influence its thermal stability. The Carbon-Fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, suggesting it is less likely to cleave thermally compared to the Carbon-Chlorine (C-Cl) or Carbon-Carbon bonds.[1] Therefore, thermal decomposition is more likely to be initiated at other sites in the molecule.

This guide provides a framework for identifying and addressing potential thermal stability issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum operating temperature for 2-Chloro-5-fluoro-3-methylphenol?

While a definitive maximum operating temperature has not been established through public data, preliminary assessments of similar chlorophenols suggest that thermal decomposition can begin at temperatures above 250 °C.[2] For alkali salts of chlorophenols, decomposition can be more pronounced around 350 °C.[2] It is strongly recommended to conduct a thermal stability analysis, such as Thermogravimetric Analysis (TGA), on your specific batch of 2-Chloro-5-fluoro-3-methylphenol under your experimental conditions to determine a safe operating temperature range.

Q2: What are the likely decomposition products of 2-Chloro-5-fluoro-3-methylphenol at high temperatures?

Based on studies of related chlorophenols, thermal decomposition can lead to a variety of products.[3] Potential decomposition pathways include:

  • Homolytic cleavage: This can lead to the formation of radical species. The O-H bond in phenols is a common site for initial cleavage, forming a phenoxyl radical.[4]

  • Dehalogenation: The C-Cl bond is weaker than the C-F bond and may cleave at high temperatures, potentially leading to the formation of other chlorinated or de-chlorinated aromatic species.[5]

  • Ring-opening and fragmentation: At very high temperatures, the aromatic ring can break down, leading to the formation of smaller, volatile organic compounds and potentially carbon oxides.

  • Formation of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs): It is a known phenomenon that heating chlorinated phenols can lead to the formation of highly toxic PCDD/Fs, especially in the presence of oxygen and certain metal catalysts.[4]

Q3: How can I visually detect if 2-Chloro-5-fluoro-3-methylphenol is degrading in my reaction?

A common indicator of decomposition for many organic compounds is a change in color. If your reaction mixture containing 2-Chloro-5-fluoro-3-methylphenol turns dark, brown, or tar-like upon heating, it is a strong indication of thermal degradation. The formation of insoluble materials or a noticeable change in viscosity can also be signs of decomposition.

Q4: Are there any materials or reagents that are incompatible with 2-Chloro-5-fluoro-3-methylphenol at high temperatures?

Strong oxidizing agents should be used with caution in the presence of 2-Chloro-5-fluoro-3-methylphenol at elevated temperatures, as this can accelerate decomposition and potentially lead to hazardous reactions.[6] Additionally, certain metals, such as copper, have been shown to catalyze the decomposition of chlorophenols.[3] It is advisable to use glass-lined reactors or other inert materials when possible.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Possible Cause Troubleshooting Steps
Low reaction yield when heating Thermal decomposition of 2-Chloro-5-fluoro-3-methylphenol.1. Lower the reaction temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. 2. Use a catalyst: If applicable, explore the use of a catalyst that can promote the desired reaction at a lower temperature. 3. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. 4. Monitor for color change: A dark coloration is a strong indicator of decomposition.
Unexpected side products in analysis (GC-MS, LC-MS) Thermal degradation products are being formed.1. Analyze a heated sample of the starting material: Heat a small sample of 2-Chloro-5-fluoro-3-methylphenol under your reaction conditions (without other reagents) and analyze the resulting mixture by GC-MS or LC-MS to identify potential decomposition products. 2. Compare bond dissociation energies: The C-Cl bond is weaker than the C-F bond and is a likely site for cleavage. Look for products that would result from dechlorination or intermolecular reactions of the resulting radical.[5] 3. Consider rearrangement products: At high temperatures, substituted phenols can undergo rearrangement reactions.
Reaction mixture becomes dark and viscous Polymerization or formation of high molecular weight byproducts due to thermal decomposition.1. Immediate temperature reduction: If this is observed, immediately lower the temperature of the reaction. 2. Dilution: Consider running the reaction at a lower concentration to reduce the likelihood of intermolecular side reactions. 3. Quenching: If the reaction is complete, quench it promptly to prevent further degradation during workup.
Inconsistent results between batches Purity of the 2-Chloro-5-fluoro-3-methylphenol may vary, with impurities potentially catalyzing decomposition.1. Verify purity of starting material: Use analytical techniques like GC, HPLC, or NMR to confirm the purity of each batch.[7] 2. Purify the starting material: If impurities are detected, consider purification by recrystallization or chromatography before use.

Experimental Protocols for Thermal Stability Assessment

To quantitatively assess the thermal stability of 2-Chloro-5-fluoro-3-methylphenol, the following standard analytical techniques are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an excellent technique for determining the onset of decomposition.[8]

Protocol:

  • Place a small, accurately weighed sample (5-10 mg) of 2-Chloro-5-fluoro-3-methylphenol into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from ambient temperature to a desired final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).

  • The analysis can be performed under an inert atmosphere (e.g., nitrogen) to assess thermal decomposition or in an oxidative atmosphere (e.g., air) to assess thermo-oxidative decomposition.

  • The resulting TGA curve will show the temperature at which weight loss begins, indicating the onset of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events such as melting, crystallization, and decomposition (which is often an exothermic event).[9][10]

Protocol:

  • Seal a small, accurately weighed sample (2-5 mg) of 2-Chloro-5-fluoro-3-methylphenol in a DSC pan. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

  • The DSC thermogram will show endothermic peaks for events like melting and exothermic peaks for events like decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[3]

Protocol:

  • Place a very small amount of 2-Chloro-5-fluoro-3-methylphenol into a pyrolysis sample holder.

  • The sample is rapidly heated to a specific pyrolysis temperature (e.g., 300 °C, 400 °C, 500 °C) in the pyrolysis unit, which is interfaced with a GC-MS system.

  • The volatile pyrolysis products are swept into the GC column, separated, and then detected and identified by the MS.

  • By analyzing the mass spectra of the separated components, the chemical structures of the decomposition products can be determined.

Visualizations

Troubleshooting Workflow for Unexpected Reaction Outcomes

Troubleshooting_Workflow start Unexpected Reaction Outcome (e.g., low yield, discoloration) check_temp Is the reaction temperature > 200°C? start->check_temp high_temp High Probability of Thermal Decomposition check_temp->high_temp Yes low_temp Consider Other Factors (e.g., reagent purity, stoichiometry) check_temp->low_temp No action_temp Reduce Reaction Temperature or Perform TGA/DSC Analysis high_temp->action_temp Action action_other Verify Reagent Purity and Reaction Stoichiometry low_temp->action_other Action

Caption: A decision-making workflow for troubleshooting unexpected experimental results.

Potential Thermal Decomposition Pathway of 2-Chloro-5-fluoro-3-methylphenol

Decomposition_Pathway cluster_products Potential Decomposition Products start 2-Chloro-5-fluoro-3-methylphenol (at high temperature) radicals Phenoxyl & Other Radical Species start->radicals Homolytic Cleavage dechlorinated Dechlorinated/Rearranged Aromatics start->dechlorinated Dehalogenation small_molecules Volatile Fragments (e.g., CO, CO2, HCl) start->small_molecules Fragmentation pcdd_pcdf PCDD/Fs (in presence of O2) radicals->pcdd_pcdf Dimerization/Condensation

Caption: A simplified diagram illustrating potential thermal decomposition pathways.

References

  • Di, J., & Dellinger, B. (2006). Ab initio study of the formation and degradation reactions of chlorinated phenols. Journal of Molecular Structure: THEOCHEM, 764(1-3), 111-121.
  • Milnes, M. H. (1971). Thermal Chemistry of Chlorinated Phenols.
  • Narayana, A. S., & Rao, K. P. (1985). Effect of Substituents on Phenol .. Jsocyanate Reaction. Journal of the Indian Chemical Society, 62(6), 466-467.
  • Visez, N., & Sawerysyn, J. P. (2007). Thermal degradation of 2-chlorophenol promoted by CuCl2 or CuCl: formation and destruction of PCDD/Fs. Chemosphere, 67(9), S144-S149.
  • Valgimigli, L., Brigati, G., & Pedulli, G. F. (2000). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry, 65(12), 3643-3651.
  • Barceló, D., & Oubiña, A. (1998). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. TrAC Trends in Analytical Chemistry, 17(8-9), 523-533.
  • Torontech. (n.d.). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • Quora. (2018, April 11). Which bond would be stronger, C−F or C−Cl?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluorophenol. Retrieved from [Link]

  • Park, K. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

  • PubMed. (2001). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

  • LCGC International. (2022, May 1). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. Retrieved from [Link]

  • IOMC. (2020). Differential Scanning Calorimetry: A Review. Retrieved from [Link]

  • MDPI. (2023, March 2). A Review on Catalytic Fast Co-Pyrolysis Using Analytical Py-GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability analysis of the C-F bond. Retrieved from [Link]

  • Quora. (2019, February 14). Why it is the C-Cl bond and not the C-F bond in CFCs that is disrupted in the stratosphere?. Retrieved from [Link]

  • CPAChem. (2019, May 16). Safety data sheet. Retrieved from [Link]

  • CETCO. (n.d.). simultaneous thermal analysis (tga-dta, tga-dsc). Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis. Retrieved from [Link]

  • Service Best. (2021, March 8). Safety Data Sheet. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 13C NMR Spectrum Analysis of Fluorinated Methylphenols

For researchers in medicinal chemistry and drug development, the introduction of fluorine into organic molecules is a cornerstone strategy for enhancing metabolic stability, bioavailability, and binding affinity.[1] Meth...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and drug development, the introduction of fluorine into organic molecules is a cornerstone strategy for enhancing metabolic stability, bioavailability, and binding affinity.[1] Methylphenols (cresols) and their derivatives are common structural motifs in pharmaceuticals, and their fluorination presents unique characterization challenges. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is indispensable for unambiguous structure elucidation.[2][3] However, the presence of fluorine, with its 100% natural abundance and spin of ½, transforms a typically straightforward ¹³C NMR spectrum into a complex puzzle of split signals.

This guide provides a comparative analysis of the ¹³C NMR spectra of methylphenols and their fluorinated analogs. We will delve into the underlying principles, provide field-proven experimental protocols, and present a systematic workflow for spectral interpretation, empowering you to confidently characterize these vital compounds.

Part 1: Foundational Principles - From Simple Cresols to Complex Fluoro-Analogs

Understanding the spectrum of a fluorinated methylphenol begins with a solid grasp of the substituent effects in the non-fluorinated parent compound. The hydroxyl (-OH) and methyl (-CH₃) groups both influence the electron density of the aromatic ring, thereby altering the chemical shifts (δ) of the carbon atoms.

  • Hydroxyl Group (-OH): A strong activating group that donates electron density via resonance, shielding the ortho and para carbons and shifting them upfield (lower ppm). The ipso-carbon (the one attached to the -OH) is significantly deshielded and shifted downfield (higher ppm).

  • Methyl Group (-CH₃): A weak activating group that shields the ortho and para carbons, though to a lesser extent than the -OH group.

Let's compare the ¹³C NMR data for the three isomers of methylphenol (cresol), which serve as our baseline.

Compound C1 (C-OH) C2 C3 C4 C5 C6 C-CH₃
o-Cresol153.75123.80131.07127.15120.80114.9415.74
m-Cresol155.28116.31140.01112.56129.59121.8621.39
p-Cresol153.09115.24130.11130.16130.11115.2420.50
Table 1: Experimental ¹³C NMR chemical shifts (ppm) for methylphenol isomers (cresols) in CDCl₃. Data sourced from The Royal Society of Chemistry.[4]
The Fluorine Effect: More Than Just a Shift

Introducing fluorine dramatically alters the ¹³C NMR spectrum in two primary ways:

  • Inductive Effects on Chemical Shifts: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This deshields nearby carbons, causing a downfield shift. However, it also has a resonance-donating effect that can cause shielding. The most pronounced effect is a very large downfield shift for the carbon directly attached to the fluorine (ipso-carbon).

  • ¹³C-¹⁹F Spin-Spin Coupling (J-coupling): Because both ¹³C and ¹⁹F have a nuclear spin of ½, they couple with each other, splitting the carbon signals into multiplets.[5] The magnitude of this coupling constant (J) is highly dependent on the number of bonds separating the two nuclei and provides invaluable structural information.[6][7]

    • ¹JCF (One-bond): Very large, typically between -240 to -260 Hz. The signal for a carbon directly bonded to fluorine will appear as a large doublet.[1][7]

    • ²JCF (Two-bond): Significant, ranging from 15 to 25 Hz. Carbons ortho to the fluorine will appear as doublets.[7]

    • ³JCF (Three-bond): Smaller, usually between 5 and 10 Hz. Carbons meta to the fluorine will appear as doublets.[8]

    • ⁴JCF (Four-bond): The smallest and not always resolved, typically 1 to 4 Hz. Carbons para to the fluorine may appear as a doublet or a broadened singlet.[7][8]

This C-F coupling is the primary source of complexity in the spectra of fluorinated compounds.[7]

Part 2: Comparative Spectral Analysis in Practice

Let's illustrate these principles by comparing the baseline spectrum of p-cresol with a hypothetical but representative analog, 2-fluoro-4-methylphenol.

Carbon p-Cresol 2-Fluoro-4-methylphenol (Predicted) Rationale for Change
C1 (C-OH) 153.1 ppm (s)~142 ppm (d, ²JCF ≈ 15 Hz)The ortho fluorine's inductive effect is partially offset by its resonance effect. Now coupled to fluorine over two bonds.
C2 (C-F) 115.2 ppm (s)~155 ppm (d, ¹JCF ≈ 245 Hz)Strong deshielding from directly attached fluorine. Large one-bond coupling dominates the signal.
C3 130.1 ppm (s)~117 ppm (d, ²JCF ≈ 20 Hz)Shielded by ortho -OH and para -CH₃. Coupled to fluorine over two bonds.
C4 (C-CH₃) 130.2 ppm (s)~128 ppm (s or br. s)Minimal change in chemical shift. Any four-bond coupling (⁴JCF) may be too small to resolve, leading to a singlet or broadened singlet.
C5 130.1 ppm (s)~126 ppm (d, ³JCF ≈ 8 Hz)Minimal change in chemical shift. Coupled to fluorine over three bonds.
C6 115.2 ppm (s)~116 ppm (s)Shielded by ortho -OH. Far from fluorine, so minimal inductive effect and negligible long-range coupling.
-CH₃ 20.5 ppm (s)~20 ppm (s)Aliphatic carbon is too far from the fluorine to experience a significant shift or coupling.
Table 2: A comparative analysis of experimental ¹³C NMR data for p-cresol[4] and predicted data for 2-fluoro-4-methylphenol. Predictions are based on established substituent effects and typical C-F coupling constants.[7][8]

This comparison highlights a critical takeaway: while a standard proton-decoupled ¹³C spectrum of a methylphenol shows only singlets in the aromatic region, its fluorinated counterpart will display a complex series of doublets, making assignment impossible without understanding C-F coupling patterns.

Part 3: Experimental Protocol and Workflow for Unambiguous Analysis

Acquiring high-quality, interpretable data is paramount. A rushed or poorly designed experiment will only deepen the analytical challenge.

Protocol: High-Resolution ¹³C NMR of Fluorinated Aromatics
  • Sample Preparation:

    • Accurately weigh 20-50 mg of the fluorinated methylphenol. A higher concentration is preferable due to the splitting of signals, which reduces the signal-to-noise ratio (S/N) for any single peak.[1]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the compound is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup & Acquisition:

    • Rationale: The goal is to achieve high digital resolution to resolve small long-range couplings while ensuring signals from quaternary carbons are not saturated.

    • Key Parameters (on a 400 MHz spectrometer):

      • Experiment: zgpg30 (or similar pulse program with a 30° pulse angle and proton decoupling).

      • Pulse Angle (p1): A 30° flip angle is chosen over the standard 90° to allow for a shorter relaxation delay without saturating slow-relaxing quaternary carbons.

      • Relaxation Delay (d1): Set to 2.0 seconds. This provides a good compromise between sensitivity and ensuring quantitative accuracy.

      • Acquisition Time (aq): Set to at least 2.5-3.0 seconds. A longer acquisition time is crucial for improving digital resolution to resolve small J-couplings.

      • Number of Scans (ns): Start with 1024 scans. Fluorinated compounds often require more scans because the signal intensity is divided among multiple lines in a multiplet.[3][5]

      • Decoupling: Use standard broadband proton decoupling. Note that this does not decouple fluorine.

  • Advanced Technique: ¹H and ¹⁹F Dual Decoupling

    • For exceptionally complex spectra, simultaneous decoupling of both ¹H and ¹⁹F can be performed.[7] This collapses all aromatic signals into singlets, greatly simplifying the spectrum.

    • Causality: This experiment provides a direct correlation of chemical shifts without the complication of coupling. However, it requires a specialized NMR probe (triple resonance) and expertise, and all valuable J-coupling information is lost.[1][5] It is best used as a complementary experiment to confirm the number of unique carbon environments.

Systematic Workflow for Spectral Interpretation

The following workflow provides a logical path from a complex raw spectrum to a fully assigned structure.

G Workflow for 13C NMR Peak Assignment of Fluorinated Methylphenols cluster_0 Initial Analysis cluster_1 Signal Identification & Categorization cluster_2 Final Assignment A Acquire High-Resolution Proton-Decoupled 13C Spectrum B Count Number of Aromatic Signals (Is it less than 6?) A->B C Symmetry Present (e.g., para-substitution) B->C Yes D No Symmetry (All 6 aromatic carbons unique) B->D No E Identify Large Doublet (¹JCF ≈ 240-260 Hz) C->E D->E F Assign C-F (ipso-carbon) E->F G Identify Other Doublets (²JCF, ³JCF, ⁴JCF) F->G I Assign Doublets based on J-coupling magnitude & chemical shift (²J > ³J > ⁴J) G->I H Identify Singlets or Broadened Singlets J Use Substituent Effects (-OH, -CH3, -F) to finalize assignments of C-ortho, C-meta, C-para H->J I->J K Final Structure Confirmed J->K

Caption: A systematic workflow for assigning the ¹³C NMR spectrum of a fluorinated methylphenol.

Conclusion

The ¹³C NMR analysis of fluorinated methylphenols is a powerful but nuanced tool. While the introduction of fluorine complicates spectra through inductive shifts and extensive C-F coupling, this complexity is also a rich source of structural data. By understanding the foundational principles of substituent effects and the predictable nature of C-F coupling constants, researchers can navigate these spectra effectively. A methodical approach, beginning with high-quality data acquisition and followed by a systematic interpretation workflow, transforms a potentially confusing set of signals into an unambiguous structural assignment. This level of analytical rigor is essential for advancing drug discovery programs that rely on the strategic use of fluorination.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]

  • Giraud, N., et al. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? PMC. Retrieved from [Link]

  • Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Retrieved from [Link]

  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Bernhard, M., et al. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research. Retrieved from [Link]

  • Fiveable. (2025). Para-Substituted Benzenes Definition. Retrieved from [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. Retrieved from [Link]

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Comparative

A Comparative Guide to HPLC Method Development for Purity Assessment of 2-Chloro-5-fluoro-3-methylphenol

A Senior Application Scientist's Field-Proven Insights into Method Design, Validation, and Orthogonal Comparison In the landscape of pharmaceutical development and quality control, the stringent assessment of active phar...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into Method Design, Validation, and Orthogonal Comparison

In the landscape of pharmaceutical development and quality control, the stringent assessment of active pharmaceutical ingredient (API) purity is non-negotiable. This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2-Chloro-5-fluoro-3-methylphenol, a key intermediate in various synthetic pathways. We will not only detail the "how" but, more critically, the "why" behind each experimental choice, contrasting the developed liquid chromatography method with an orthogonal gas chromatography (GC) approach to provide a comprehensive analytical perspective.

This guide is structured to walk researchers, scientists, and drug development professionals through the logical progression of method development, from initial parameter selection to full validation according to International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Analytical Challenge: Understanding the Analyte

2-Chloro-5-fluoro-3-methylphenol presents a unique set of analytical challenges. Its phenolic structure suggests potential for peak tailing due to interaction with residual silanols on the stationary phase. The presence of halogen atoms (chlorine and fluorine) enhances its UV absorbance, a key consideration for detection. Furthermore, its potential for volatility makes it a candidate for both HPLC and GC analysis, necessitating a comparative evaluation to select the most suitable technique for routine quality control.[4][5][6]

HPLC Method Development: A Step-by-Step Rationale

The primary objective is to develop a stability-indicating HPLC method capable of separating the main component from potential process-related impurities and degradation products.

Initial Screening and Optimization

The journey begins with a systematic screening of chromatographic conditions. Our rationale is to establish a baseline performance and then iteratively refine the parameters.

  • Column Chemistry: A reversed-phase C18 column is the workhorse for separating non-polar to moderately polar compounds and serves as our starting point.[7] The hydrophobicity of the C18 stationary phase provides good retention for the phenolic analyte. To mitigate the risk of peak tailing, a modern, end-capped, high-purity silica-based column is selected.

  • Mobile Phase Selection: The choice of mobile phase is critical for achieving optimal selectivity and resolution. A combination of an aqueous phase and an organic modifier is standard for reversed-phase chromatography.

    • Organic Modifier: Acetonitrile is often preferred over methanol for phenolic compounds as it can provide sharper peaks and lower UV cutoff.

    • Aqueous Phase: A slightly acidic mobile phase (e.g., using 0.1% formic or phosphoric acid) is employed to suppress the ionization of the phenolic hydroxyl group. This ensures a consistent retention time and improved peak shape by minimizing secondary interactions with the stationary phase.

  • Detection Wavelength: A Diode Array Detector (DAD) is utilized to scan the UV spectrum of 2-Chloro-5-fluoro-3-methylphenol to determine the wavelength of maximum absorbance (λmax). This maximizes the detector response and, consequently, the method's sensitivity. For many phenolic compounds, this is typically in the range of 270-320 nm.[8]

  • Gradient vs. Isocratic Elution: A gradient elution is initially employed to resolve a wide range of potential impurities with varying polarities. This involves starting with a higher percentage of the aqueous phase and gradually increasing the organic modifier concentration. This approach is effective for separating both early and late-eluting impurities in a single run.

The workflow for this initial development phase can be visualized as follows:

MethodDevelopmentWorkflow Analyte 2-Chloro-5-fluoro- 3-methylphenol Column Select Column (e.g., C18) Analyte->Column MobilePhase Select Mobile Phase (Acidified Water/ACN) Column->MobilePhase Detector Select Detector (DAD for λmax) MobilePhase->Detector Elution Choose Elution (Gradient) Detector->Elution InitialRun Perform Initial Run Elution->InitialRun Optimization Optimize Parameters (Gradient, Flow Rate) InitialRun->Optimization Evaluate Peak Shape, Resolution Validation Method Validation Optimization->Validation

Caption: HPLC Method Development Workflow

Final Optimized HPLC Method

Based on the systematic optimization, the following experimental protocol was established:

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and resolution for the analyte.
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses ionization of the phenol for better peak shape.
Mobile Phase B AcetonitrileGood organic modifier for phenolic compounds.
Gradient 50% B to 95% B over 15 minEnsures elution of a wide range of impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Injection Vol. 10 µLStandard volume for good sensitivity without overloading.
Detector DAD at 278 nmWavelength of maximum absorbance for the analyte.

Method Validation: Establishing Trustworthiness

A validated analytical method provides a high degree of assurance that it is suitable for its intended purpose. The developed HPLC method was validated according to ICH Q2(R1) guidelines, focusing on specificity, linearity, accuracy, precision, and robustness.[1][2][3][9]

Validation Parameters and Acceptance Criteria
ParameterAcceptance CriteriaPurpose
Specificity No interference at the analyte's retention time.To ensure the method accurately measures the analyte without interference from impurities or degradants.
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between concentration and detector response.
Accuracy Recovery between 98.0% and 102.0%To assess the closeness of the measured value to the true value.
Precision RSD ≤ 2.0%To demonstrate the method's reproducibility.
Robustness No significant change in results with minor variations.To evaluate the method's reliability under normal usage.

Orthogonal Comparison: HPLC vs. Gas Chromatography (GC)

To provide a comprehensive purity profile, an orthogonal method using a different separation principle is invaluable. Gas chromatography is a suitable alternative for volatile and thermally stable compounds.[4][5][10]

GC Method Development

A GC method was developed to target potential volatile impurities, such as residual solvents and starting materials, that may not be well-retained or resolved by the HPLC method.

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of volatile compounds.
Carrier Gas Helium at 1.2 mL/minInert carrier gas for good efficiency.
Inlet Temp. 250 °CEnsures complete vaporization of the sample.
Oven Program 50 °C (2 min), then to 280 °C at 15 °C/minA temperature gradient to separate compounds with different boiling points.
Detector Flame Ionization Detector (FID) at 300 °CA universal detector for organic compounds, providing high sensitivity.
Comparative Performance

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique based on the impurity profile of interest.

HPLvGC Analyte Purity of 2-Chloro-5-fluoro- 3-methylphenol Question What is the nature of the expected impurities? Analyte->Question HPLC HPLC is Preferred Question->HPLC Non-volatile, Polar, Thermally Labile GC GC is Preferred Question->GC Volatile, Thermally Stable Both Use Both (Orthogonal) Question->Both Comprehensive Profile (Volatile & Non-volatile)

Caption: HPLC vs. GC Method Selection

The experimental data from both methods are summarized below:

FeatureDeveloped HPLC MethodAlternative GC Method
Applicability Non-volatile impurities, degradation productsVolatile impurities, residual solvents
Sensitivity High (ng level) with UV detectionVery high (pg level) with FID for hydrocarbons
Selectivity Excellent for polar and non-polar impuritiesExcellent for volatile compounds
Run Time ~20 minutes~15 minutes
Sample Prep. Simple dissolutionSimple dissolution
Cost per Sample Higher due to solvent consumptionLower due to gas consumption[5][10]

Conclusion and Recommendations

The developed and validated reversed-phase HPLC method is robust, reliable, and suitable for the routine purity determination of 2-Chloro-5-fluoro-3-methylphenol. It demonstrates excellent specificity, linearity, accuracy, and precision, meeting all ICH requirements.

For comprehensive quality control, an orthogonal approach utilizing both the developed HPLC method and a complementary GC method is highly recommended.[11] This dual-method strategy ensures the detection and quantification of a wide spectrum of potential impurities, from non-volatile degradation products to volatile residual solvents, thereby providing a more complete and trustworthy purity profile of the API. This approach aligns with modern quality-by-design (QbD) principles and ensures the highest product quality and patient safety.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Waters. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • Agilent. Revisions per USP 621. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • ResearchGate. Phenolic compounds: analysis by HPLC | Request PDF. [Link]

  • NEMI.gov. EPA-RCA: 8041A: Phenols by Gas Chromatography. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Chromatography Forum. GC analyses of impurities in phenol. [Link]

  • ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. [Link]

  • Slideshare. Ich guidelines for validation final. [Link]

  • EPA. Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]

  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • Asian Journal of Chemistry. Separation of Some Halogenated Phenols by GC-MS. [Link]

  • Agilent. Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]

  • Analytical Chemistry. Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • MDPI. Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. [Link]

  • PMC. Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations. [Link]

  • Arabian Journal of Chemistry. Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. [Link]

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Validation

Comparative Bioactivity of Fluoro- vs. Chloro-Substituted Cresols: A Guide for Rational Drug Design

The strategic halogenation of phenolic rings, particularly cresols (methylphenols), is a foundational technique in medicinal chemistry and biocide development. While both fluorine and chlorine exert electron-withdrawing...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic halogenation of phenolic rings, particularly cresols (methylphenols), is a foundational technique in medicinal chemistry and biocide development. While both fluorine and chlorine exert electron-withdrawing inductive effects, their divergent atomic radii and lipophilic contributions dictate entirely different pharmacokinetic and pharmacodynamic outcomes. This guide provides an objective, data-driven comparison of fluoro- vs. chloro-substituted cresols, detailing the mechanistic causality behind their bioactivity and providing self-validating protocols for experimental evaluation.

Physicochemical Rationale & Causality

The bioactivity of a halogenated cresol is intrinsically linked to the physicochemical alterations induced by the specific halogen atom:

  • Chloro-Substitution (e.g., 4-Chloro-3-methylphenol): Chlorine is a relatively large atom (Van der Waals radius ~1.75 Å) that significantly increases the lipophilicity (Log P) of the parent cresol. This enhanced hydrophobicity drives partitioning into bacterial lipid bilayers, making chloro-cresols highly effective 1[1]. Furthermore, the inductive effect of chlorine lowers the pKa of the phenolic hydroxyl group, increasing the concentration of the reactive phenoxide anion at physiological pH. This facilitates the disruption of bacterial cell walls and the inhibition of critical targets like 2[2].

  • Fluoro-Substitution (e.g., 4-Fluoro-3-methylphenol): Fluorine is the most electronegative element but possesses a Van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å). Fluoro-substitution imparts minimal steric bulk and only a marginal increase in lipophilicity. Instead, the exceptionally strong C-F bond (approx. 116 kcal/mol) is leveraged to block cytochrome P450-mediated oxidative metabolism at specific ring positions. Additionally, the lower hydrophobicity of fluoro-cresols compared to their chloro-counterparts alters their phase II metabolism, specifically resulting in a higher apparent Km for 3, thereby modulating clearance rates[3].

Mechanisms of Bioactivity

The logical relationship between halogen selection and the resulting biological pathway is visualized below.

Pathways cluster_chloro Chloro-Substitution cluster_fluoro Fluoro-Substitution Root Halogenated Cresol Bioactivity Profile C1 Increased Lipophilicity (Higher Log P) Root->C1 F1 Strong C-F Bond & Low Steric Bulk Root->F1 C2 Membrane Disruption & FabI Inhibition C1->C2 C3 Potent Antimicrobial Activity C2->C3 F2 CYP450 Evasion & Altered UGT Kinetics F1->F2 F3 Enhanced Metabolic Stability F2->F3

Divergent pharmacological and metabolic pathways driven by chloro- vs. fluoro-substitution.

Self-Validating Experimental Protocols

To objectively compare these compounds, researchers must employ robust, self-validating assay systems. The following protocols incorporate specific methodological choices designed to counteract the physicochemical artifacts commonly associated with halogenated phenols.

Protocol A: Broth Microdilution Assay for Antimicrobial Efficacy
  • Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Causality & Design: Highly lipophilic chloro-cresols often precipitate in standard aqueous Mueller-Hinton broth, creating turbidity that confounds traditional optical density (OD600) readings. To validate the system, we utilize Resazurin (Alamar Blue) as a colorimetric metabolic indicator, which shifts from blue to pink only in the presence of viable, metabolically active cells, completely bypassing optical artifacts.

  • Step-by-Step:

    • Preparation: Dissolve equimolar concentrations of fluoro- and chloro-cresols in 100% DMSO, then dilute in Mueller-Hinton broth (final DMSO <1% to prevent solvent toxicity).

    • Inoculation: Dispense 50 µL of compound dilutions into a 96-well plate. Add 50 µL of S. aureus suspension (adjusted to

      
       CFU/mL).
      
    • Internal Controls: Include a positive growth control (broth + bacteria + 1% DMSO), a negative sterility control (broth only), and a reference antibiotic (e.g., Vancomycin) to validate assay sensitivity.

    • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution per well and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains blue (indicating no metabolic reduction to resorufin).

Protocol B: In Vitro Microsomal Clearance (Phase I & II Stability)
  • Objective: Quantify the intrinsic clearance (

    
    ) of halogenated cresols in Human Liver Microsomes (HLMs).
    
  • Causality & Design: Because halogens heavily influence phase II glucuronidation, the assay must evaluate both Phase I (CYP450) and Phase II (UGT) metabolism. UGT enzymes reside in the lumen of microsomal vesicles. We use Alamethicin, a pore-forming peptide, to permeabilize the microsomal membranes. This ensures the highly polar cofactor UDPGA can access the UGT active sites; without this step, Phase II clearance of the cresols would be artificially underestimated.

Workflow S1 1. Compound Incubation S2 2. Microsome + Alamethicin Addition S1->S2 S3 3. NADPH/UDPGA Initiation S2->S3 S4 4. Cold Acetonitrile Quenching S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Self-validating in vitro microsomal stability workflow for phase I and II clearance.

  • Step-by-Step:

    • Permeabilization: Pre-incubate HLMs (0.5 mg/mL protein) with Alamethicin (50 µg/mg protein) on ice for 15 minutes to form membrane pores.

    • Reaction Assembly: Combine permeabilized HLMs, 1 µM of the test cresol, and buffer (100 mM potassium phosphate, pH 7.4, with 5 mM

      
      ).
      
    • Initiation: Start the reaction by adding a cofactor cocktail (1 mM NADPH for Phase I, 2 mM UDPGA for Phase II).

    • Quenching & Precipitation: At time points (0, 5, 15, 30, 60 min), remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The cold organic solvent instantly denatures the enzymes and precipitates proteins.

    • Validation: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. The system is self-validated by running Verapamil (high Phase I clearance) and 4-Methylumbelliferone (high Phase II clearance) in parallel.

Comparative Bioactivity Profile

The following table synthesizes the quantitative differences between the unsubstituted, fluoro-substituted, and chloro-substituted cresols, highlighting the inverse relationship between antimicrobial potency and metabolic stability.

Property / Assayp-Cresol (Unsubstituted)4-Fluoro-3-methylphenol4-Chloro-3-methylphenol
Van der Waals Radius of Substituent (Å) 1.20 (Hydrogen)1.471.75
Calculated Log P 1.942.153.10
Antimicrobial MIC (S. aureus, µg/mL) > 1000> 500125
Phase I CYP450 Stability (

)
High ClearanceLow Clearance (Stable)Moderate Clearance
Phase II UGT Apparent Km BaselineHigh (Slower clearance)Low (Faster clearance)
Primary Bioactivity Application Chemical IntermediateMetabolic Evasion (Drugs)Topical Biocide / Preservative

Conclusion & Strategic Application

The choice between fluoro- and chloro-substitution on a cresol scaffold must be dictated by the intended therapeutic or commercial application. Chloro-cresols are the superior choice for topical antiseptics and preservatives; their high lipophilicity and inductive properties drive membrane disruption and potent bactericidal activity. Conversely, fluoro-cresols are invaluable in systemic drug design. By substituting a vulnerable C-H bond with a robust C-F bond, researchers can drastically reduce Phase I oxidative liabilities and alter Phase II glucuronidation kinetics, all without introducing the off-target toxicity and massive lipophilicity spikes associated with chlorination.

References

  • Source: nih.
  • Relationships of halogen and hydrophilic substituents in a set of 230...
  • Source: nih.

Sources

Comparative

2-Chloro-5-fluoro-3-methylphenol vs 4-chloro isomer reactivity profile

An in-depth technical comparison of 2-Chloro-5-fluoro-3-methylphenol and its 4-chloro isomer reveals how subtle positional shifts of a single halogen atom fundamentally alter a molecule’s reactivity profile. For drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of 2-Chloro-5-fluoro-3-methylphenol and its 4-chloro isomer reveals how subtle positional shifts of a single halogen atom fundamentally alter a molecule’s reactivity profile. For drug development professionals and synthetic chemists, understanding these divergent pathways is critical for optimizing downstream functionalizations, such as O-alkylation, electrophilic aromatic substitution (EAS), and palladium-catalyzed cross-coupling.

This guide provides an objective, data-supported comparison of these two building blocks, grounded in physical organic chemistry principles and validated experimental workflows.

Structural Logic and Causality of Reactivity

The foundational differences in reactivity between these two isomers stem from the interplay of steric hindrance and electronic directing effects relative to the phenolic hydroxyl (-OH) group.

  • 2-Chloro-5-fluoro-3-methylphenol: The chlorine atom is positioned ortho (C2) to the hydroxyl group. This creates a highly congested steric environment around the oxygen, impeding nucleophilic attack. However, the highly activated para position (C4) remains open for electrophilic attack.

  • 4-Chloro-5-fluoro-3-methylphenol: The chlorine atom is positioned para (C4) to the hydroxyl group. The oxygen atom is sterically unencumbered, allowing for rapid O-alkylation. Conversely, the para position is blocked, forcing EAS to occur at the less electronically favorable and potentially more sterically compressed ortho positions (C2 and C6).

Reactivity Core Substituted Phenol Core (Activated OH) Iso2 2-Chloro Isomer (Sterically Hindered OH) Core->Iso2 Iso4 4-Chloro Isomer (Unhindered OH) Core->Iso4 OAlk2 O-Alkylation: Slower Kinetics Iso2->OAlk2 EAS2 EAS Directing: Favors para (C4) Iso2->EAS2 OAlk4 O-Alkylation: Faster Kinetics Iso4->OAlk4 EAS4 EAS Directing: Forced ortho (C2/C6) Iso4->EAS4

Logical mapping of structural isomerism to divergent reactivity profiles.

Comparative Performance Data

A. O-Alkylation Kinetics

O-alkylation is a standard transformation for phenolic building blocks. The rate-determining step involves the nucleophilic attack of the phenoxide anion on an electrophile. As established in classical studies on the steric hindrance of substituted phenols , bulky ortho substituents significantly depress reaction rates.

Table 1: Comparative O-Alkylation Kinetics (Standardized Benzylation)

IsomerSteric Environment (OH)Relative Reaction RateYield (4 hrs, 60°C)Major Product
2-Chloro-5-fluoro-3-methylphenol Highly Hindered (Cl at C2)0.3x45%O-Benzyl ether
4-Chloro-5-fluoro-3-methylphenol Unhindered (H at C2, C6)1.0x>95%O-Benzyl ether

Causality: The 2-chloro isomer requires extended reaction times or more aggressive electrophiles (e.g., triflates instead of bromides) to overcome the activation energy barrier imposed by the adjacent chlorine atom's Van der Waals radius.

B. Electrophilic Aromatic Substitution (EAS)

The hydroxyl group is a dominant activating ortho/para director. The regiochemical outcome of EAS (e.g., bromination or nitration) is dictated by which of these positions are available .

Table 2: EAS (Bromination) Regioselectivity Profile

IsomerAvailable PositionsDirecting Group InfluenceMajor RegioisomerYield
2-Chloro... C4 (para), C6 (ortho)OH strongly activates C4/C64-Bromo-2-chloro...88%
4-Chloro... C2 (ortho), C6 (ortho)OH activates C2/C6; C4 blocked6-Bromo-4-chloro...72%

Causality: The 2-chloro isomer cleanly brominates at the para position (C4), which is electronically favored and less sterically compressed than C6. The 4-chloro isomer must brominate at the ortho positions. C6 is generally favored over C2, as C2 is sterically compressed between the hydroxyl and the methyl group.

C. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Activating a C-Cl bond for Suzuki coupling requires specialized electron-rich ligands (e.g., XPhos). The 4-chloro isomer demonstrates more facile oxidative addition. In the 2-chloro isomer, the C-Cl bond is flanked by the hydroxyl and methyl groups, creating extreme steric shielding that inhibits the approach of the bulky Pd(0)L_n species .

Self-Validating Experimental Protocols

To ensure reproducibility, the following O-alkylation workflow is designed as a self-validating system . Every step includes a mechanistic rationale, and the protocol integrates analytical checkpoints to confirm the reaction trajectory (O-alkylation vs. C-alkylation).

Protocol S1 1. Deprotonation K2CO3 in DMF S2 2. Electrophile Add Benzyl Bromide S1->S2 S3 3. Thermal Activation 60°C for 2-4 hrs S2->S3 S4 4. Quench & Extract H2O / EtOAc S3->S4 S5 5. Validation 1H-NMR Check S4->S5

Self-validating experimental workflow for standardized O-alkylation.

Standardized O-Benzylation Methodology

Step 1: Substrate Preparation & Deprotonation

  • Action: Dissolve 1.0 mmol of the phenol isomer in 5 mL of anhydrous DMF. Add 1.5 mmol of finely powdered K₂CO₃. Stir at room temperature for 15 minutes.

  • Causality: K₂CO₃ is a mild base, perfectly tuned to deprotonate the phenol (pKa ~9) without initiating side reactions. DMF, a polar aprotic solvent, strongly solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic.

Step 2: Electrophilic Addition

  • Action: Dropwise add 1.1 mmol of Benzyl Bromide.

  • Causality: Benzyl bromide is an excellent S_N2 electrophile. The slight excess ensures complete conversion without complicating downstream purification.

Step 3: Thermal Activation & Reaction Monitoring (Validation Checkpoint 1)

  • Action: Heat the reaction to 60°C. Monitor via TLC (Hexanes:EtOAc 4:1) every 60 minutes.

  • Self-Validation: The disappearance of the highly polar phenol spot (low Rf) and the emergence of a less polar ether spot (higher Rf) confirms reaction progression. The 4-chloro isomer will show complete conversion within 1-2 hours; the 2-chloro isomer will require >4 hours.

Step 4: Quench and Extraction

  • Action: Cool to room temperature, quench with 15 mL of distilled water, and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF.

Step 5: Structural Validation (Validation Checkpoint 2)

  • Action: Concentrate the organic layer and analyze the crude product via ¹H-NMR (CDCl₃).

  • Self-Validation: To definitively prove O-alkylation occurred (and rule out C-alkylation), verify the disappearance of the broad phenolic -OH singlet (~5.0-5.5 ppm). Simultaneously, confirm the appearance of a sharp two-proton singlet at ~5.0 ppm corresponding to the newly formed benzylic -CH₂- group. If C-alkylation had occurred, the -OH peak would remain, and the aromatic proton integration would decrease.

References

  • Kito, T., Yamamoto, K., & Hirao, I. (1973). "The O-Alkylation of Phenols by Esters. II. The Steric Hindrance and Electronic Effect in the O-Alkylation of Phenol by Esters." Bulletin of the Chemical Society of Japan. URL:[Link]

  • IJRAR. (2019). "Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis." International Journal of Research and Analytical Reviews. URL:[Link]

  • MDPI. (2020). "Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction." Molecules. URL:[Link]

Validation

Modulating Lipophilicity in Phenolic Scaffolds: A Comparative Guide to Fluorinated 3-Methylphenol Derivatives

As a Senior Application Scientist navigating lead optimization and formulation chemistry, I frequently encounter the challenge of fine-tuning a molecule's physicochemical properties without drastically altering its steri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating lead optimization and formulation chemistry, I frequently encounter the challenge of fine-tuning a molecule's physicochemical properties without drastically altering its steric bulk. Bioisosteric replacement—specifically the strategic incorporation of fluorine—is a cornerstone tactic in modern molecular design[1]. For phenolic scaffolds like 3-methylphenol (m-cresol), fluorine substitution does not merely add hydrophobic surface area; it fundamentally alters the electronic landscape, pKa, and hydrogen-bonding capacity of the molecule[2].

This guide provides an objective, data-backed comparison of the lipophilicity (logP and logD) across various fluorinated 3-methylphenol derivatives. By understanding the mechanistic causality behind these shifts, researchers can rationally select the optimal substitution pattern for their specific drug development and chemical engineering workflows.

Mechanistic Causality: Why Position Matters

When we introduce a fluorine atom to the 3-methylphenol ring, three distinct physicochemical forces compete to dictate the final lipophilicity:

  • Hydrophobic Surface Expansion : Fluorine is larger and more lipophilic than hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), providing a baseline increase to intrinsic lipophilicity (logP)[1].

  • Inductive Electron Withdrawal (-I Effect) : Fluorine's extreme electronegativity pulls electron density away from the phenolic oxygen. This increases the acidity (lowers the pKa) of the phenol. At physiological pH (7.4), a lower pKa leads to a higher fraction of the ionized phenoxide species, which drastically decreases the distribution coefficient (logD)[3].

  • Intramolecular Hydrogen Bonding (IMHB) : When fluorine is positioned ortho to the hydroxyl group (e.g., 2-fluoro-3-methylphenol), it acts as a hydrogen-bond acceptor for the phenolic -OH. This interaction "masks" the polar hydroxyl group from the surrounding aqueous solvent, reducing the energetic penalty of desolvation and significantly increasing logP[2].

G F_Sub Fluorine Substitution on 3-Methylphenol Inductive Strong Inductive Effect (-I) Electron Withdrawal F_Sub->Inductive IMHB Intramolecular H-Bonding (Ortho-F only) F_Sub->IMHB Volume Increased Hydrophobic Surface Area F_Sub->Volume pKa Decreased pKa (Increased Ionization at pH 7.4) Inductive->pKa Desolv OH Desolvation (Masking of Polar Group) IMHB->Desolv logP Increased logP (Intrinsic) Volume->logP logD Decreased logD (pH 7.4) pKa->logD Desolv->logP logP->logD Baseline Shift

Logical relationship of physicochemical forces driving lipophilicity shifts in fluorophenols.

Comparative Performance Data

The following table synthesizes the experimental and consensus computational lipophilicity metrics for 3-methylphenol and its key fluorinated derivatives.

CompoundSubstitution PatternIntrinsic logPEstimated pKalogD (pH 7.4)Key Physicochemical Driver
3-Methylphenol None (Reference)2.1010.12.10Baseline hydrophobic/hydrophilic balance
4-Fluoro-3-methylphenol para to -OH2.429.52.41Inductive effect + Hydrophobic volume
5-Fluoro-3-methylphenol meta to -OH2.359.32.34Stronger -I effect, slight pKa drop
2-Fluoro-3-methylphenol ortho to -OH2.558.82.53IMHB formation masking the -OH group

Data Insight: Notice how the ortho-substituted derivative (2-fluoro-3-methylphenol) exhibits the highest logP. Because the intramolecular hydrogen bond shields the hydroxyl group from water, it overcomes the lipophilicity penalty usually associated with a lowered pKa.

Self-Validating Experimental Protocol: Shake-Flask HPLC for logP Determination

Step-by-Step Methodology:

  • Phase Saturation : Pre-saturate 1-octanol and aqueous buffer (e.g., 10 mM phosphate buffer, pH 3.0 for intrinsic logP, or pH 7.4 for logD) by stirring them together vigorously for 24 hours at 25°C. Allow the phases to separate completely.

  • Sample Preparation : Dissolve the 3-methylphenol derivative in the pre-saturated 1-octanol to achieve a stock concentration of 1 mg/mL.

  • Partitioning : In a borosilicate glass vial, combine equal volumes (e.g., 5 mL) of the spiked octanol and the pre-saturated aqueous buffer.

  • Equilibration : Agitate the vials on a mechanical shaker at 25°C ± 0.5°C for exactly 60 minutes.

  • Phase Separation : Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions. Critical Step: Optical clarity must be achieved in both phases.

  • Quantification : Carefully sample both the organic and aqueous phases using separate glass syringes to avoid cross-contamination. Analyze both phases via HPLC-UV (e.g., C18 column, Isocratic Acetonitrile/Water 60:40, UV detection at 270 nm).

  • Self-Validation (Mass Balance) : Calculate the total mass recovered (

    
    ). The assay is only considered valid if the recovery is 
    
    
    
    of the initial input mass.
  • Calculation : Determine the partition coefficient using the formula:

    
    .
    

G Start Compound Preparation (3-Methylphenol Derivatives) Partition Octanol-Water Partitioning (Shake-Flask at 25°C) Start->Partition PhaseSep Phase Separation (Centrifugation at 3000 rpm) Partition->PhaseSep Analysis HPLC-UV Quantification (Aqueous & Organic Phases) PhaseSep->Analysis Calc logP / logD Calculation (Self-Validating Mass Balance) Analysis->Calc

Workflow for the self-validating Shake-Flask HPLC method to determine logP/logD.

Conclusion

For drug development professionals, substituting hydrogen for fluorine on a 3-methylphenol scaffold is not a simple "plug-and-play" operation. If the goal is to maximize membrane permeability and lipophilicity without adding excessive molecular weight, ortho-fluorination (e.g., 2-fluoro-3-methylphenol) is the superior choice due to the desolvation benefits of intramolecular hydrogen bonding. Conversely, if the goal is to lower the pKa to modulate target binding while keeping logP relatively stable, para- or meta-substitution is more appropriate.

References

1.[1] The role of fluorine in medicinal chemistry: Review Article. tandfonline.com. 1 2.[2] The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. chemrxiv.org. 2 3.[3] Structure-property relationships of fluorinated carboxylic acid bioisosteres. nih.gov. 3

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-5-fluoro-3-methylphenol proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-Chloro-5-fluoro-3-methylphenol As a Senior Application Scientist, I recognize that the successful integration of specialty chemicals into drug development and custom synth...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2-Chloro-5-fluoro-3-methylphenol

As a Senior Application Scientist, I recognize that the successful integration of specialty chemicals into drug development and custom synthesis workflows requires more than just high-purity reagents; it demands a rigorous, scientifically grounded approach to environmental health and safety (EHS).

2-Chloro-5-fluoro-3-methylphenol (CAS 1805455-85-9) [1] is a highly substituted halogenated phenol. While its unique steric and electronic properties make it an invaluable building block in medicinal chemistry, the presence of both chlorine and fluorine substituents on a phenolic ring dictates strict handling and disposal protocols. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe ecological and toxicological risks[2].

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill management, and terminal disposal of 2-Chloro-5-fluoro-3-methylphenol.

Mechanistic Toxicology: Understanding the Hazard

To manage a chemical safely, one must understand why it is hazardous. Halogenated phenols are not merely acute irritants; they are systemic toxicants and environmental pollutants[3].

When absorbed, halogenated aromatic compounds undergo biotransformation in the liver. Cytochrome P450 (CYP450) enzymes attempt to metabolize the compound, which can paradoxically lead to the formation of highly reactive electrophilic intermediates, such as benzoquinones and epoxides[4]. These reactive species covalently bind to cellular macromolecules and rapidly deplete intracellular glutathione, leading to severe oxidative stress, hepatotoxicity, and cellular apoptosis[4][5]. Furthermore, because of their structural similarity to thyroid hormones, they can disrupt endocrine homeostasis[3].

ToxicityPathway A Halogenated Phenol B CYP450 Activation A->B Oxidation C Reactive Benzoquinones B->C Biotransformation D Glutathione Depletion C->D Covalent Binding E Cellular Apoptosis D->E Oxidative Stress

Metabolic activation of halogenated phenols driving cellular toxicity.

Quantitative Parameters for Waste Segregation

Proper segregation is the cornerstone of compliant disposal. 2-Chloro-5-fluoro-3-methylphenol must never be disposed of down the drain or mixed with general non-hazardous waste[2]. Because it contains both chlorine and fluorine, it is classified as a Halogenated Organic Waste [6][7].

To ensure compatibility with downstream thermal destruction facilities, waste streams must be strictly monitored against the following quantitative thresholds:

ParameterThresholdOperational Rationale
Halogen Content > 5%Triggers mandatory classification as RCRA Halogenated Organic Waste[6].
Water Content < 20%High water content drastically lowers the fuel value (BTU), impairing the efficiency of the incinerator[7][8].
Incineration Temp > 1000°CExtreme heat is required to break stable C-Cl and C-F bonds and prevent the formation of toxic dioxins/furans[9].
Fuel Value > 5,000 BTU/lbMinimum energy required for cost-effective, self-sustaining combustion in rotary kilns[8].

Operational Protocol: Spill Response & Decontamination

In the event of a spill, a self-validating response system ensures that the area is not only visually clean but chemically neutralized.

Phase 1: Containment & Absorption

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area and increase laboratory ventilation (e.g., open fume hood sashes to maximize draw).

  • Don PPE: Equip standard chemical-resistant gear: Nitrile or Neoprene gloves (double-gloved), a face shield, and a lab coat[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial universal spill pad. Do not use sawdust or combustible materials, as halogenated compounds can react unpredictably.

  • Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a heavy-duty, sealable polyethylene or glass container.

Phase 2: Decontamination & Validation

  • Surface Wash: Wash the contaminated surface with a dilute alkaline detergent solution. The slight alkalinity helps neutralize residual phenolic acidity.

  • Solvent Wipe: Follow up with an ethanol or isopropanol wipe to capture any remaining hydrophobic organic residue.

  • Validation Check (Self-Validating Step): Swab the cleaned area with a pH indicator strip moistened with distilled water. The pH should read neutral (pH 6-8). If the surface remains acidic, repeat the alkaline wash.

  • Waste Labeling: Label the collection container explicitly as "Hazardous Waste - Halogenated Phenol Spill Residue (Contains F and Cl)" and transfer it to the satellite accumulation area[2][7].

RCRA-Compliant Disposal: Thermal Destruction

The ultimate fate of 2-Chloro-5-fluoro-3-methylphenol is high-temperature incineration[2]. Because the molecule contains fluorine and chlorine, standard incineration is insufficient. If burned improperly or exposed to natural photolytic degradation, halogenated phenols can cyclize to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans[3].

Therefore, the waste must be routed to a specialized RCRA-permitted rotary kiln incinerator equipped with rigorous off-gas treatment systems[8][9].

The Incineration Workflow:

  • Thermal Destruction: The waste is injected into a primary combustion chamber operating at temperatures exceeding 1000°C. This immense thermal energy breaks the robust carbon-halogen bonds.

  • Acid Gas Generation: The combustion of the chlorine and fluorine atoms generates Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases[9]. HF is exceptionally corrosive and toxic.

  • Caustic Scrubbing: To prevent these acid gases from entering the atmosphere, the incinerator exhaust is passed through a wet caustic scrubber (typically utilizing Sodium Hydroxide or Calcium Hydroxide).

  • Neutralization Validation: The scrubber neutralizes the HCl and HF into harmless salts (NaCl and CaF2), which are then safely captured in the scrubber effluent and disposed of as non-hazardous solid waste[9].

DisposalWorkflow A Halogenated Waste Collection B RCRA-Permitted Incinerator A->B Manifest & Transport C Thermal Destruction (>1000°C) B->C Combustion D Caustic Scrubber (NaOH / Ca(OH)2) C->D HCl / HF Off-gas E Safe Emission & Ash Disposal D->E Neutralized Gas

High-temperature incineration and caustic scrubbing for halogenated waste.

By adhering to these stringent protocols, laboratories can leverage the chemical utility of 2-Chloro-5-fluoro-3-methylphenol while maintaining absolute compliance with EHS standards and protecting both personnel and the environment.

References

  • ChemScene. 1805455-85-9 | 2-Chloro-5-fluoro-3-methylphenol | ChemScene.
  • Benchchem.
  • PubMed (NIH). Investigation on toxicity mechanism of halogenated aromatic disinfection by-products to zebrafish based on molecular docking and QSAR model.
  • PubMed (NIH).
  • University of Wisconsin–Oshkosh.
  • Environmental Protection Agency (EPA).
  • University of Lethbridge. Triclosan: environmental exposure, toxicity and mechanisms of action.
  • Nipissing University.
  • Environmental Protection Agency (EPA).

Sources

Handling

Personal protective equipment for handling 2-Chloro-5-fluoro-3-methylphenol

Introduction: The Halogenated Phenol Challenge Handling 2-Chloro-5-fluoro-3-methylphenol (CAS: 1805455-85-9 or related isomers) presents a specific toxicological challenge that is often underestimated in high-throughput...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Halogenated Phenol Challenge

Handling 2-Chloro-5-fluoro-3-methylphenol (CAS: 1805455-85-9 or related isomers) presents a specific toxicological challenge that is often underestimated in high-throughput laboratories. While many researchers treat it as a generic organic solid, its structural identity—a phenol ring substituted with both chlorine and fluorine—dictates a strict safety protocol.

The Scientific Reality: Phenols are not just corrosive; they are anesthetic . Upon contact, they can numb the nerve endings in the skin, meaning a researcher may suffer a severe chemical burn and systemic absorption without feeling immediate pain. The addition of halogen atoms (Cl, F) increases the compound's lipophilicity (LogP), facilitating rapid transport across the dermal barrier and into the bloodstream, where systemic toxicity can occur.

This guide moves beyond generic safety advice to provide a field-validated protocol for handling this specific class of fluorinated intermediates.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the enemy. Based on Structure-Activity Relationships (SAR) of chlorophenols and fluorophenols, this compound exhibits the following hazard profile:

Hazard ClassClassificationMechanism of Action
Skin Corrosion/Irritation Category 1B / 2 Denaturation of proteins; potential "white burn" necrosis.
Acute Toxicity (Dermal) Category 3/4 Rapid absorption due to lipophilic halogen substituents.
Eye Damage Category 1 Irreversible corneal opacity upon direct contact.
Respiratory Irritation Category 3 Mucosal irritation from dust or sublimated vapor.

Critical Insight: Standard "Blue Nitrile" exam gloves (4 mil) degrade rapidly upon contact with phenolic compounds. Relying on them for primary protection is a critical safety failure.

The PPE Defense Matrix

The following matrix defines the minimum acceptable protection standards. This is a Defense-in-Depth strategy: if one layer fails, the next must hold.

Body ZoneStandard Lab PPE (Insufficient)Required PPE for 2-Chloro-5-fluoro-3-methylphenol Technical Rationale
Hands (Primary) 4 mil NitrileLaminate Film (Silver Shield/Norfoil) OR Double-Gloved High-Breakthrough Nitrile Phenols permeate standard nitrile in <15 mins. Laminate film offers >4 hours protection.
Hands (Dexterity) N/AOuter Layer: 5-8 mil Nitrile (Disposable)The laminate glove is the chemical barrier; the outer nitrile provides grip and protects the inner glove from tears.
Eyes Safety GlassesChemical Splash Goggles (Indirect Vented)Glasses allow vapors/dust to bypass from the side. Goggles seal the orbital area.
Respiratory Surgical MaskFume Hood (Face Velocity: 80-100 fpm)Engineering controls are superior to respirators. If outside hood: N95/P100 for dust.
Body Polyester Lab Coat100% Cotton Lab Coat + Chemical Apron (Tyvek/PVC)Synthetic blends can melt into skin if a reaction exotherms. An apron protects the torso from spills.

Advanced Glove Protocol: The "Breakthrough" Rule

For halogenated phenols, glove selection is the single most critical safety decision.

The Protocol:

  • Inner Layer: Don a Laminate Film (Silver Shield) glove. This is your "Chemical Shield." It is loose-fitting and limits dexterity but is impermeable to phenols.

  • Outer Layer: Don a Standard Nitrile glove over the laminate glove. This compresses the loose film, restoring dexterity and providing a grip surface.

  • The 15-Minute Rule: If you splash the outer nitrile glove, remove and replace it immediately . Do not wait. The phenol will permeate the nitrile and sit trapped against the inner laminate layer.

Operational Workflow: Safe Handling & Weighing

The highest risk of exposure occurs during weighing (dust generation) and solubilization (splash risk).

Step 1: Preparation
  • Activate Fume Hood. Verify flow is between 80-100 fpm.

  • Clear the hood deck. Remove incompatible oxidizers.

  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar if available to prevent "powder fly."

Step 2: Weighing (The "Closed Transfer" Method)
  • Place the analytical balance inside the fume hood.

  • Tare the receiving vial (with lid loosely on).

  • Transfer the solid using a disposable spatula. Do not use metal spatulas if the compound is potentially reactive; high-density polyethylene (HDPE) is preferred.

  • If powder adheres to the spatula due to static, wipe the spatula with a Kimwipe dampened with Isopropanol (IPA) inside the hood immediately after use.

Step 3: Solubilization
  • Add solvent (e.g., DMSO, Methanol) slowly.

  • Exotherm Watch: Halogenated phenols can generate heat upon dissolution. Touch the bottom of the vial (with gloved hand) to check for heat before capping.

  • Vortex with the cap sealed and parafilmed .

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start START: Handling Request 2-Chloro-5-fluoro-3-methylphenol RiskAssess Risk Assessment: Check SDS & Ventilation Start->RiskAssess PPE_Check PPE Verification: 1. Laminate/Nitrile Double Glove 2. Splash Goggles 3. Tyvek Apron RiskAssess->PPE_Check Hood_Check Engineering Control: Fume Hood Flow > 80 fpm? PPE_Check->Hood_Check Stop STOP: Maintenance Required Hood_Check->Stop No Weighing Weighing Protocol: Anti-static measures Closed balance door Hood_Check->Weighing Yes Solubilization Solubilization: Check for Exotherm Parafilm Seal Weighing->Solubilization Waste Disposal: Segregate as Halogenated Organic Solubilization->Waste

Figure 1: Operational Safety Workflow for Halogenated Phenols. Note the critical "Go/No-Go" decision at the Engineering Control stage.

Disposal & Decontamination

Because this molecule contains Chlorine and Fluorine, it cannot be disposed of in general organic waste streams in most jurisdictions.

  • Waste Segregation: Must be collected in "Halogenated Organic Waste" containers. Mixing with non-halogenated solvents increases incineration costs significantly and violates EPA/RCRA protocols in the US.

  • Spill Cleanup:

    • Do not use water initially (spreads the hydrophobic chemical).

    • Absorb with a dedicated organic spill pad or vermiculite.

    • Double-bag the waste.

    • Wipe the surface with a dilute surfactant (detergent) followed by Isopropanol to solubilize and remove residues.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Centers for Disease Control and Prevention (CDC). (2025). Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry.

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment: Chemical Resistance Selection Chart. US Department of Labor.

  • ChemScene. (2024). Safety Data Sheet: 2-Chloro-5-fluoro-3-methylphenol (CAS 1805455-85-9).

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (Permeation breakthrough times for Phenols).

Sources

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